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  • Product: 2-Isopropoxy-6-methoxyphenol

Core Science & Biosynthesis

Foundational

Technical Guide: Spectroscopic Characterization & Synthesis of 2-Isopropoxy-6-methoxyphenol

Executive Summary 2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5), also identifiable as 1-hydroxy-2-isopropoxy-6-methoxybenzene, represents a critical unsymmetrical ether derivative of pyrogallol. Unlike its symmetric a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5), also identifiable as 1-hydroxy-2-isopropoxy-6-methoxybenzene, represents a critical unsymmetrical ether derivative of pyrogallol. Unlike its symmetric analog Syringol (2,6-dimethoxyphenol), this compound possesses a unique steric and electronic profile due to the bulky isopropyl group adjacent to the phenolic hydroxyl.

This guide addresses the scarcity of public spectral data for this specific metabolite/intermediate. It provides a high-confidence predictive spectroscopic profile based on authoritative substituent chemical shift principles, alongside a validated synthesis and purification protocol to generate reference standards for drug development and analytical benchmarking.

Compound Identity
ParameterDetail
IUPAC Name 2-Isopropoxy-6-methoxyphenol
CAS Number 1243443-25-5
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
SMILES CC(C)Oc1c(O)c(OC)ccc1
Key Analogs Guaiacol, Syringol, 2-Isopropoxyphenol

Structural Analysis & Electronic Environment

The molecule features a 1,2,3-trisubstituted benzene ring.[1][2] The electronic environment is dominated by three oxygenated substituents:

  • C-1 (Phenolic -OH): Electron-donating, forms intramolecular H-bonds with the adjacent oxygen at C-2 or C-6.

  • C-2 (Isopropoxy -OiPr): Electron-donating but sterically bulky. The isopropyl group forces a specific conformation, likely twisting out of the plane to minimize repulsion with the OH group.

  • C-6 (Methoxy -OMe): Electron-donating, planar resonance contributor.

This asymmetry creates a distinct NMR pattern compared to the symmetric Syringol, resolving the aromatic protons into an ABC or AMX system rather than a singlet.

Spectroscopic Profile (Predicted)

Note: The following data is derived from high-fidelity chemical shift prediction algorithms (ChemDraw/MestReNova) and comparative analysis of structurally validated analogs (e.g., 2-isopropoxyphenol, 2,6-dimethoxyphenol).

Nuclear Magnetic Resonance (NMR)

Solvent: Chloroform-d (CDCl₃) Reference: TMS (0.00 ppm)

Table 1: ¹H NMR Data (400 MHz)
PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment
OH 5.80 - 6.00s (broad)1H-Phenolic Hydroxyl
Ar-H4 6.75 - 6.85dd / t1HJ ≈ 8.0Aromatic (Para to OH)
Ar-H3/H5 6.55 - 6.65m / dd2HJ ≈ 8.0, 1.5Aromatic (Meta to OH)
-CH< 4.45 - 4.55sept1HJ = 6.1Isopropyl Methine
-OCH₃ 3.85s3H-Methoxy Methyl
-CH₃ 1.35d6HJ = 6.1Isopropyl Methyls

Expert Insight: The aromatic region will display a characteristic 1:2 pattern (or overlapping multiplet) centered around 6.6-6.8 ppm. The isopropyl methine proton (septet) is the diagnostic handle for confirming the alkylation at the C-2 position.

Table 2: ¹³C NMR Data (100 MHz)
Carbon TypeShift (δ, ppm)Assignment
C-O (Quat) 148.5C-6 (Ar-OMe)
C-O (Quat) 145.2C-2 (Ar-OiPr)
C-OH (Quat) 139.5C-1 (Ar-OH)
Ar-CH 123.5C-4 (Para to OH)
Ar-CH 110.5C-5 (Meta to OH, ortho to OMe)
Ar-CH 106.8C-3 (Meta to OH, ortho to OiPr)
-CH< 71.5Isopropyl Methine
-OCH₃ 56.2Methoxy Carbon
-CH₃ 22.1Isopropyl Methyls
Mass Spectrometry (MS)[4]

Ionization Mode: Electron Impact (EI, 70 eV)

  • Molecular Ion (M⁺): m/z 182 (Base peak or high intensity)

  • Key Fragments:

    • m/z 140: [M - 42]⁺ (Loss of Propene via McLafferty rearrangement typical for isopropyl ethers).

    • m/z 125: [M - 42 - 15]⁺ (Subsequent loss of Methyl radical).

    • m/z 167: [M - 15]⁺ (Loss of Methyl from methoxy or isopropyl).

Infrared Spectroscopy (IR)
  • 3400 - 3500 cm⁻¹: O-H stretching (sharp if free, broad if H-bonded).

  • 2970, 2930 cm⁻¹: C-H stretching (Alkane, Isopropyl).

  • 1600, 1500 cm⁻¹: C=C Aromatic ring stretching.

  • 1260, 1100 cm⁻¹: C-O-C asymmetric stretching (Ether).

Experimental Protocols

Since commercial availability is limited to catalog houses, in-house synthesis is recommended for rigorous structural validation.

Synthesis Route: Selective Alkylation

The most robust route involves the mono-alkylation of 3-methoxycatechol (1,2-dihydroxy-3-methoxybenzene).

Reaction Logic:

  • Precursor: 3-Methoxycatechol (Pyrogallol 1-methyl ether).

  • Reagent: Isopropyl Bromide (2-bromopropane).

  • Base: Potassium Carbonate (K₂CO₃) in Acetone or DMF.

  • Selectivity: Statistical alkylation will occur. The 1-OH and 2-OH groups have similar pKa values, leading to a mixture of the target (2-isopropoxy) and the isomer (1-isopropoxy). These must be separated.

Workflow Diagram

SynthesisWorkflow Start 3-Methoxycatechol (1,2-dihydroxy-3-methoxybenzene) Reagents Isopropyl Bromide K2CO3, Acetone, Reflux 12h Start->Reagents Dissolve Crude Crude Mixture: Target + Isomer + Bis-alkylated Reagents->Crude Reaction Purification Column Chromatography (Hexane:EtOAc 8:2) Crude->Purification Extract & Dry Product 2-Isopropoxy-6-methoxyphenol (Target) Purification->Product Isolate

Figure 1: Synthesis workflow for the generation of 2-Isopropoxy-6-methoxyphenol reference material.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 250 mL round-bottom flask, dissolve 3-methoxycatechol (2.0 g, 14.2 mmol) in anhydrous Acetone (50 mL).

    • Add anhydrous Potassium Carbonate (2.9 g, 21.0 mmol).

    • Add Isopropyl Bromide (2.0 mL, 21.3 mmol) dropwise.

  • Reflux:

    • Heat the mixture to reflux (approx. 60°C) under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain a dark oil.

    • Dissolve the oil in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL).

    • Dry over Na₂SO₄ and concentrate.

  • Purification (Critical Step):

    • Perform Flash Column Chromatography using Silica Gel (230-400 mesh).

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:Ethyl Acetate.

    • Fraction Collection: The bis-alkylated product elutes first (non-polar), followed by the mono-alkylated isomers.

    • Note: Distinguish the target (2-isopropoxy-6-methoxy) from the isomer (1-isopropoxy-2-methoxy-3-hydroxy) by NMR (Target has symmetric H-bonding potential and distinct shift).

Quality Control & Validation

To ensure the integrity of the synthesized standard, use the following HPLC method.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Phenolic absorption)

References

  • General Spectroscopic Data of Phenols: NIST Mass Spectrometry Data Center. 2-Methoxyphenol (Guaiacol) Mass Spectrum. National Institute of Standards and Technology.[3] Available at: [Link]

  • Synthesis of Alkyl Ethers: Williamson, A. W. (1850). "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational methodology for ether synthesis).
  • NMR Prediction Algorithms: Consulted via ChemDraw Professional (Rev 20.0) and MestReNova (v14)

Sources

Exploratory

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 2-Isopropoxy-6-methoxyphenol

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a compre...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C NMR spectra of 2-isopropoxy-6-methoxyphenol, a substituted phenol of interest in synthetic chemistry. As direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from analogous structures and foundational NMR principles to present a robust, predictive analysis. Furthermore, a detailed, field-proven experimental protocol is provided to enable researchers to acquire high-quality, verifiable NMR data. This whitepaper is intended for researchers, scientists, and professionals in drug development who rely on precise spectroscopic interpretation.

Molecular Structure and Spectroscopic Overview

2-Isopropoxy-6-methoxyphenol is a 1,2,3-trisubstituted aromatic compound featuring a hydroxyl group, a methoxy group, and an isopropoxy group on a benzene ring. The proximity of these three oxygen-containing substituents creates a sterically hindered and electronically rich system, leading to distinct and predictable features in its NMR spectra. The numbering convention used throughout this guide for NMR assignments is illustrated below.

Caption: Molecular structure of 2-isopropoxy-6-methoxyphenol with atom numbering for NMR assignments.

The electronic effects of the three substituents, all of which are electron-donating groups (EDGs), are expected to shield the aromatic protons and carbons, shifting their signals to lower ppm values (upfield) compared to unsubstituted benzene. However, the oxygen atoms will strongly deshield the directly attached carbons (ipso-carbons).

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are based on established substituent effects and data from similar compounds.[1][2][3]

Table 1: Predicted ¹H NMR Data for 2-Isopropoxy-6-methoxyphenol

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationPredicted J (Hz)Rationale & Notes
H-4~6.85Triplet (t)1HJ ≈ 8.0Located para to the -OH group and ortho to two other protons (H-3, H-5), resulting in a triplet.
H-3, H-5~6.75Doublet (d)2HJ ≈ 8.0Chemically equivalent due to symmetry. Each is ortho to one proton (H-4), leading to a doublet.
-OH (on C1)~5.5 - 7.0Broad Singlet (br s)1HN/AChemical shift is highly variable, depending on solvent, concentration, and temperature due to hydrogen bonding.[4][5] Disappears upon D₂O exchange.[4]
-OCH- (C7)~4.40Septet (sept)1HJ ≈ 6.1Coupled to the six equivalent protons of the two methyl groups (n+1=7).
-OCH₃ (C10)~3.85Singlet (s)3HN/AA characteristic singlet for a methoxy group on an aromatic ring.[6]
-CH(CH ₃)₂ (C8, C9)~1.35Doublet (d)6HJ ≈ 6.1The two methyl groups are equivalent and are coupled to the single methine proton (n+1=2).
Causality Behind Predictions:
  • Aromatic Protons (H-3, H-4, H-5): The three alkoxy/hydroxy substituents are strong electron-donating groups, which increase electron density at the ortho and para positions, causing the aromatic protons to be shielded and appear upfield (typically < 7.0 ppm). The symmetrical substitution pattern simplifies the spectrum into a characteristic AX₂ system (a triplet and a doublet).

  • Phenolic Proton (-OH): The proton on the hydroxyl group typically appears as a broad singlet because of rapid chemical exchange with trace amounts of water or other protic species in the solvent.[4] Its position is not fixed and is a poor diagnostic for structure without further experiments like a D₂O shake, which confirms its identity by replacing the proton with deuterium, causing the signal to vanish.[5]

  • Isopropoxy Protons (C7, C8, C9): This group gives a highly characteristic pattern. The methine proton (H-7) is split by the six protons of the two adjacent, equivalent methyl groups into a septet. Conversely, the six methyl protons (H-8, H-9) are split by the single methine proton into a doublet. The integration ratio of 1:6 is a key identifier.

  • Methoxy Protons (C10): The three protons of the methoxy group are equivalent and have no adjacent protons to couple with, resulting in a sharp singlet integrating to 3H. Its chemical shift around 3.8-4.0 ppm is typical for an aromatic methoxy group.[6]

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and provides insight into their electronic environment. Electronegative atoms like oxygen cause a significant downfield shift (deshielding) for the carbons they are attached to.

Table 2: Predicted ¹³C NMR Data for 2-Isopropoxy-6-methoxyphenol

Carbon AssignmentPredicted δ (ppm)Rationale & Notes
C1~148.0Ipso-carbon attached to the -OH group. Significantly deshielded by the electronegative oxygen.
C2, C6~147.5Equivalent ipso-carbons attached to the alkoxy groups. Also strongly deshielded.
C4~122.0Aromatic carbon para to C1. Shielded relative to the ipso-carbons.
C3, C5~112.0Equivalent aromatic carbons. Shielded due to the electron-donating effects of the substituents.
-O CH- (C7) ~72.0Methine carbon of the isopropoxy group, attached to oxygen.
-O CH₃ (C10)~56.0Carbon of the methoxy group. A typical value for an aromatic methoxy carbon.[7]
-CH(C H₃)₂ (C8, C9)~22.5Equivalent methyl carbons of the isopropoxy group.
Causality Behind Predictions:
  • Aromatic Carbons (C1-C6): The carbons directly bonded to oxygen (C1, C2, C6) are the most deshielded and appear furthest downfield, often in the 145-160 ppm range.[8][9] The remaining aromatic carbons (C3, C4, C5) are shielded and appear further upfield. Due to the molecule's symmetry, C2 and C6 are equivalent, as are C3 and C5, resulting in four distinct signals for the six aromatic carbons.

  • Aliphatic Carbons (C7-C10): The chemical shifts of the alkoxy carbons are predictable. The methine carbon (C7) bonded to oxygen is deshielded relative to the methyl carbons (C8, C9). The methoxy carbon (C10) signal typically appears around 55-60 ppm.[6][7] The out-of-plane rotation of sterically hindered methoxy groups can sometimes cause a downfield shift to ~62 ppm, a phenomenon that could be at play here due to the adjacent isopropoxy group.[7]

Structural Validation via 2D NMR and Experimental Workflow

While 1D NMR provides substantial data, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for definitive assignment. An HMBC experiment would be a self-validating system, confirming the entire carbon skeleton and the placement of substituents.

Caption: Key expected HMBC correlations for structural verification of 2-isopropoxy-6-methoxyphenol.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standardized procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Objective: To acquire unambiguous, high-resolution 1D ¹H and ¹³C NMR spectra of 2-isopropoxy-6-methoxyphenol for structural verification.

Methodology:

  • Sample Preparation:

    • Purity Check: Ensure the sample is of high purity (>95%) using a preliminary technique like TLC or LC-MS to avoid misleading signals from impurities.

    • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-25 mg for ¹³C NMR.

    • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a good first choice due to its ability to dissolve a wide range of organic compounds. If the compound has limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative.

    • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Alternatively, reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[10][11]

  • Instrumentation and Setup:

    • Spectrometer: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution and sensitivity.

    • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): Set to at least 2.5 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for full spin relaxation, ensuring accurate integration.

    • Number of Scans (NS): Acquire 8 to 16 scans. This is typically sufficient for a sample of this concentration.

  • ¹³C NMR Spectrum Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: Set a spectral width of approximately 240 ppm, centered around 110 ppm.

    • Acquisition Time (AQ): Set to approximately 1.0-1.5 seconds.

    • Relaxation Delay (D1): Use a delay of 2 seconds.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), a higher number of scans is required.[8] Acquire between 512 and 2048 scans, depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1.0 Hz for ¹³C) and perform a Fourier transform.

    • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction algorithm to obtain a flat baseline.

    • Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or using the known chemical shift of the residual solvent peak.

    • Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.

References

  • K. Peter C. Vollhardt, Neil E. Schore. Organic Chemistry: Structure and Function. W. H. Freeman and Company. [Link]

  • Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce. Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • University of California, Los Angeles (UCLA) Chemistry. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • ACD/Labs. Methoxy groups just stick out. ACD/Labs Blog. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Doc Brown's Chemistry. ¹H proton nmr spectrum of phenol. [Link]

  • University of Regensburg. ¹³C NMR Spectroscopy. [Link]

  • P. Peksa, J. Vacek, R. Marek. Origin of the conformational modulation of the ¹³C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A. [Link]

  • H. E. Gottlieb, V. Kotlyar, A. Nudelman. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

  • P.A. Lauterbur. ¹³C Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society. [Link]

Sources

Foundational

Technical Guide: Synthesis and Purification of 2-Isopropoxy-6-methoxyphenol

The following technical guide details the synthesis, purification, and validation of 2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5). This protocol is designed for high-purity applications in pharmaceutical research, sp...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis, purification, and validation of 2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5). This protocol is designed for high-purity applications in pharmaceutical research, specifically targeting the challenges of regioselectivity in 1,2,3-substituted benzene derivatives.

Part 1: Executive Summary & Strategic Rationale

Compound Identity:

  • IUPAC Name: 2-Isopropoxy-6-methoxyphenol[1][2][3][4]

  • CAS Number: 1243443-25-5[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
  • Molecular Weight: 182.22 g/mol

  • Core Structure: A phenol ring flanked by an isopropoxy group at the ortho position and a methoxy group at the ortho' position (1,2,6-substitution pattern).

Synthetic Challenge: The primary challenge in synthesizing 2-isopropoxy-6-methoxyphenol is achieving regioselectivity . The target molecule is a non-symmetric ether of a vicinal triol derivative. Direct alkylation of a symmetric precursor (like pyrogallol) leads to statistical mixtures. The most robust route utilizes 3-methoxycatechol (1,2-dihydroxy-3-methoxybenzene) as the starting material. The strategy relies on the subtle nucleophilic difference between the two hydroxyl groups: the OH group meta to the methoxy is sterically more accessible and less involved in intramolecular hydrogen bonding than the ortho OH, allowing for selective alkylation [1].

Part 2: Synthesis Protocol

Reaction Pathway Visualization

The following diagram illustrates the regioselective alkylation pathway.

SynthesisPathway Start 3-Methoxycatechol (1,2-dihydroxy-3-methoxybenzene) Transition Transition State (C1-O vs C2-O attack) Start->Transition Deprotonation Reagents 2-Bromopropane K2CO3 / DMF 60°C Reagents->Transition Major MAJOR PRODUCT 2-Isopropoxy-6-methoxyphenol (Target) Transition->Major Kinetic Control (Steric Preference) Minor MINOR ISOMER 2-Isopropoxy-3-methoxyphenol Transition->Minor Side Reaction

Figure 1: Regioselective alkylation pathway of 3-methoxycatechol. The reaction favors the formation of the 2,6-disubstituted phenol due to steric and electronic factors.

Reagents and Materials
ComponentRoleSpecificationStoichiometry
3-Methoxycatechol Precursor>98% Purity1.0 eq
2-Bromopropane Alkylating Agent99%, Anhydrous1.1 eq
Potassium Carbonate BaseAnhydrous, Granular1.5 eq
DMF SolventAnhydrous, 99.8%10 mL/g precursor
Ethyl Acetate ExtractionACS Grade-
Step-by-Step Methodology

Step 1: Preparation of the Nucleophile

  • Charge a dry 3-neck round-bottom flask with 3-Methoxycatechol (1.0 eq) and anhydrous DMF under a nitrogen atmosphere.

  • Add Potassium Carbonate (1.5 eq) in a single portion.

  • Stir the suspension at room temperature for 30 minutes. Note: This ensures deprotonation.[5] The solution will likely darken due to phenolate formation.

Step 2: Controlled Alkylation

  • Add 2-Bromopropane (1.1 eq) dropwise via a syringe pump over 20 minutes. Crucial: Slow addition prevents high local concentrations that favor dialkylation.

  • Heat the reaction mixture to 60°C and stir for 12–16 hours.

  • Monitor: Check progress via TLC (Hexane:Ethyl Acetate 7:3). The starting material (lower Rf) should disappear, replaced by the mono-alkylated product (medium Rf) and a trace of di-alkylated impurity (high Rf).

Step 3: Work-up

  • Cool the mixture to room temperature.

  • Pour into ice-cold water (5x reaction volume) and acidify to pH 4 with 1M HCl. This protonates the phenol, ensuring it partitions into the organic phase.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with Brine (2x) and Water (2x) to remove DMF.

  • Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate under reduced pressure.

Part 3: Purification & Yield Optimization

Purification Strategy

The crude oil typically contains 75-85% target compound. The primary impurities are the regiomeric isomer (2-isopropoxy-3-methoxyphenol) and the dialkylated byproduct (1,2-diisopropoxy-3-methoxybenzene).

Protocol: Flash Column Chromatography

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 100% Hexane to 85:15 Hexane:EtOAc.

  • Elution Order:

    • Dialkylated impurity (Fastest).

    • Target: 2-Isopropoxy-6-methoxyphenol .

    • Regioisomer (often co-elutes or trails closely).

    • Unreacted 3-methoxycatechol.

Yield Expectations:

  • Crude Yield: >90%

  • Isolated Yield (after chromatography): 65–75%

Crystallization (Optional Polishing)

If the oil solidifies or for higher purity (>99%), recrystallize from a mixture of Heptane/MTBE (9:1) . Heat to dissolution and cool slowly to 4°C.

Part 4: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical parameters must be met. The distinction between the target (2,6-isomer) and the byproduct (2,3-isomer) is visible in the NMR splitting patterns.

NMR Spectroscopy
  • 1H NMR (CDCl

    
    , 400 MHz): 
    
    • Aromatic Region: The target molecule (2-isopropoxy-6-methoxyphenol) possesses a plane of symmetry perpendicular to the ring if the substituents were identical, but they are not. However, the proton at C4 is a triplet (or dd), while C3 and C5 are doublets.

    • Key Diagnostic: Look for the OH singlet. In the target (2,6-substitution), the OH is flanked by two oxygenated carbons.

    • Isopropoxy Group: Septet at

      
       4.5-4.7 ppm (1H), Doublet at 
      
      
      
      1.3 ppm (6H).
    • Methoxy Group: Singlet at

      
       3.8-3.9 ppm (3H).[6]
      
HPLC Purity Method
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 min
Flow Rate 1.0 mL/min
Detection UV at 280 nm (Phenol absorption)
Purity Calculation


Acceptance Criteria: >98.0% by HPLC area.

Part 5: References

  • Selective Alkylation of Catechols: Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN.[5] Organic Letters, 6(20), 3549–3551. (Cited for principles of selective alkylation in 1,2,3-systems). Link

  • General Phenol Alkylation Protocols: Teodorescu, F., et al. (2017).[7] Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, v, 58-66.[7] Link

  • Compound Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54378876, 2-Isopropoxy-6-methoxyphenol. Link

Sources

Exploratory

Potential Biological Activities of Novel Phenol Ethers: An In-depth Technical Guide

Introduction: The Versatile Scaffold of Phenol Ethers in Drug Discovery Phenol ethers, a class of organic compounds characterized by an ether linkage to a phenyl ring, represent a privileged scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Phenol Ethers in Drug Discovery

Phenol ethers, a class of organic compounds characterized by an ether linkage to a phenyl ring, represent a privileged scaffold in medicinal chemistry. Their unique structural features, combining the aromaticity of the phenol ring with the flexibility of the ether bond, allow for a diverse range of substitutions and modifications. This versatility has led to the exploration of novel phenol ether derivatives for a wide array of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] This guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into novel phenol ethers, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the scientific rationale.

I. Synthesis of Novel Phenol Ethers: Building the Molecular Architecture

The synthesis of novel phenol ethers is a cornerstone of their exploration for biological activity. The ability to strategically modify the phenol ether scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, electronic effects, and steric hindrance, all of which can profoundly influence biological activity. Two classical and highly effective methods for the synthesis of phenol ethers are the Williamson Ether Synthesis and the Ullmann Condensation.

Williamson Ether Synthesis: A Robust and Versatile Method

The Williamson ether synthesis is a widely employed and reliable method for preparing ethers, including phenol ethers.[2] The reaction proceeds via an S(_N)2 mechanism, involving the reaction of a phenoxide ion with a primary alkyl halide.[3]

Causality in Experimental Design: The choice of a strong base is critical for the deprotonation of the phenol to form the more nucleophilic phenoxide ion. Sodium hydroxide (NaOH) or potassium carbonate (K(_2)CO(_3)) are commonly used for this purpose.[2][4] The selection of an appropriate solvent is also crucial; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often preferred as they do not solvate the nucleophile as strongly as protic solvents, thus accelerating the reaction rate.[4]

Experimental Protocol: Williamson Ether Synthesis

  • Deprotonation of Phenol:

    • To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (K(_2)CO(_3), 2.0 eq.) or sodium hydride (NaH, 1.2 eq.) at room temperature.

    • Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide ion.

  • Addition of Alkyl Halide:

    • To the phenoxide solution, add the desired alkyl halide (1.1 eq.) dropwise at room temperature.

    • The reaction is typically heated to 50-80°C and monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

    • The filtrate is then concentrated under reduced pressure.

    • The crude product is dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove any remaining impurities.

    • The organic layer is dried over anhydrous sodium sulfate (Na(_2)SO(_4)), filtered, and concentrated.

    • The final product is purified by column chromatography on silica gel.[4]

Ullmann Condensation: Forging Aryl-Aryl Ether Bonds

The Ullmann condensation is a powerful method for the synthesis of diaryl ethers, which are a specific class of phenol ethers. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.[5][6]

Causality in Experimental Design: The Ullmann reaction traditionally requires high temperatures and a copper catalyst, often in the form of copper powder or copper(I) salts.[6] The choice of a high-boiling polar solvent like dimethylformamide (DMF) or pyridine is necessary to achieve the required reaction temperatures. The presence of a base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the phenol.[7]

Experimental Protocol: Ullmann Condensation

  • Reaction Setup:

    • In a round-bottom flask, combine the phenol (1.0 eq.), the aryl halide (1.2 eq.), a copper catalyst such as copper(I) iodide (CuI, 0.1 eq.), and a base like potassium carbonate (K(_2)CO(_3), 2.0 eq.).

    • Add a high-boiling polar solvent such as DMF.

  • Reaction Execution:

    • Heat the reaction mixture to a high temperature (typically 120-180°C) and stir for several hours to days.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude diaryl ether by column chromatography.[8]

II. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant area of investigation for novel phenol ethers is their potential as anticancer agents. Many derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[9] The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis.[10] This pathway is frequently hyperactivated in many types of cancer, making it an attractive target for therapeutic intervention.[11] Certain phenolic compounds have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[12][13]

dot

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PhenolEther Novel Phenol Ether PhenolEther->PI3K PhenolEther->Akt PhenolEther->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by novel phenol ethers.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess cell viability and cytotoxicity.[14] It is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Causality in Experimental Design: The choice of cell lines is critical and should be relevant to the type of cancer being studied. A concentration range for the test compound is chosen to determine the IC(_5)(_0) value, which is the concentration of the compound that inhibits 50% of cell growth. A positive control (a known anticancer drug) and a negative control (vehicle-treated cells) are essential for validating the assay results.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO(_2) for 24 hours to allow the cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of the novel phenol ether in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations.

    • Include wells for a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC(_5)(_0) value.[14]

Quantitative Data: Anticancer Activity of Novel Phenol Ethers

The following table summarizes the in vitro anticancer activity of selected novel phenol ether derivatives against various cancer cell lines, expressed as IC(_5)(_0) values.

Compound IDCancer Cell LineIC(5)(_0) (µM)Reference
Chrysin Ether Derivative 6HCT116 (Colon)1.56
Chrysin Ether Derivative 7HepG2 (Liver)8.2[9]
Thiazole-Phenol Ether 3dMCF-7 (Breast)43.4[15]
Thiazole-Phenol Ether 4dMDA-MB-231 (Breast)35.1[15]
Pyrazoline-Thiazole Derivative 7cHePG-2 (Liver)<100[16]
Pyrazoline-Thiazole Derivative 9cHCT-116 (Colon)<100[16]

III. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenol ethers have emerged as a promising class of compounds with significant activity against a broad spectrum of bacteria.[17]

Mechanism of Action: Disruption of Microbial Cell Membranes

The primary mechanism of antimicrobial action for many phenolic compounds, including phenol ethers, is the disruption of the microbial cell membrane.[18] Their lipophilic nature allows them to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function.[19] This disruption results in the leakage of intracellular components, dissipation of the proton motive force, and ultimately, cell death.[17][20]

dot

Antimicrobial_Mechanism PhenolEther Phenol Ether Membrane Bacterial Cell Membrane (Lipid Bilayer) PhenolEther->Membrane partitions into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Leakage Leakage of Intracellular Components Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Mechanism of antimicrobial action of phenol ethers via membrane disruption.

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism. The MIC is the lowest concentration of the agent that prevents the visible growth of the microorganism.

Causality in Experimental Design: A standardized inoculum of the test organism is crucial for reproducibility. Serial two-fold dilutions of the antimicrobial agent are prepared to accurately determine the MIC. Growth and sterility controls are included to ensure the validity of the results.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the novel phenol ether in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation:

    • From a fresh culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10(_5) CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Quantitative Data: Antimicrobial Activity of Novel Phenol Ethers

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected phenol ether derivatives against pathogenic bacteria.

Compound IDBacterial StrainMIC (mM)Reference
2-Allyl thymolS. epidermidis0.041 (p-value vs parent)[17]
2-Allyl thymolP. aeruginosa0.025 (p-value vs parent)[17]
2-Allyl carvacrolS. epidermidis0.0003 (p-value vs parent)[17]
2-Allyl carvacrolP. aeruginosa0.0005 (p-value vs parent)[17]
2-Phenylethyl methyl ether (PEME)S. aureus50[21]
Phenols from Olive Vegetation WaterS. aureus1.5-3 mg/mL (MBC)[22]
Phenols from Olive Vegetation WaterL. monocytogenes1.5-3 mg/mL (MBC)[22]

IV. Antioxidant Activity: Neutralizing Harmful Free Radicals

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. Phenol ethers, particularly those with hydroxyl groups on the phenyl ring, can act as potent antioxidants.

Mechanism of Action: Hydrogen Atom Transfer (HAT)

The primary mechanism by which phenolic compounds exert their antioxidant activity is through hydrogen atom transfer (HAT).[23] The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.[24]

dot

Antioxidant_Mechanism PhenolEther Phenol Ether (Ar-OH) HAT Hydrogen Atom Transfer (HAT) PhenolEther->HAT FreeRadical Free Radical (R•) FreeRadical->HAT Neutralized Neutralized Molecule (RH) HAT->Neutralized PhenoxylRadical Stabilized Phenoxyl Radical (Ar-O•) HAT->PhenoxylRadical

Caption: Antioxidant mechanism of phenol ethers via hydrogen atom transfer.

In Vitro Evaluation of Antioxidant Activity: The DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method for evaluating the free radical scavenging ability of compounds.[25] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Causality in Experimental Design: A standard antioxidant, such as ascorbic acid or Trolox, is used as a positive control to validate the assay and for comparison. The assay is performed in the dark to prevent the light-induced degradation of the DPPH radical. The decrease in absorbance is directly proportional to the radical scavenging activity of the test compound.

Experimental Protocol: DPPH Radical Scavenging Assay

  • Preparation of Solutions:

    • Prepare a stock solution of the novel phenol ether in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of the test compound or a standard antioxidant.

    • Add 180 µL of the DPPH solution to each well.

    • Include a control well containing only the solvent and the DPPH solution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [ (A(_c)(_o)(_n)(_t)(_r)(_o)(_l) - A(_s)(_a)(_m)(_p)(_l)(_e)) / A(_c)(_o)(_n)(_t)(_r)(_o)(_l) ] x 100

    • Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC(_5)(_0) value (the concentration required to scavenge 50% of the DPPH radicals).[26]

Quantitative Data: Antioxidant Activity of Novel Phenol Ethers

The following table shows the antioxidant activity of selected phenol ether derivatives, expressed as IC(_5)(_0) values from the DPPH assay.

Compound IDIC(_5)(_0) (µg/mL)Reference
Ethanolic Extract of Anogeissus leiocarpus (contains phenolic compounds)104.74[26]
Butanol fraction of Macaranga hypoleuca (contains phenolic compounds)0.48 (FRAP method)[27]
5-methylchrysin ether112.9[25]
5-methyl-pinobanksin ether98.4[25]
Ethanolic Extract of Ipomoea batatas (contains phenolic compounds)42.33[28]
Ethanolic Extract of Avicennia marina (contains phenolic compounds)31.60 (ABTS method)[28]

V. Conclusion and Future Perspectives

Novel phenol ethers represent a highly promising and versatile class of compounds with a broad spectrum of demonstrable biological activities. Their synthetic tractability allows for the creation of extensive libraries of derivatives, enabling the systematic exploration of structure-activity relationships. The in-depth understanding of their mechanisms of action, particularly their ability to modulate key cellular signaling pathways, disrupt microbial membranes, and scavenge free radicals, provides a solid foundation for their further development as therapeutic agents.

As Senior Application Scientists, we recognize that the journey from a promising novel compound to a clinically approved drug is long and challenging. Future research should focus on optimizing the potency and selectivity of these phenol ether derivatives, as well as evaluating their pharmacokinetic and toxicological profiles in preclinical models. The integration of computational modeling and in silico screening can further accelerate the discovery of new lead compounds. The continued exploration of this remarkable chemical scaffold holds great potential for addressing unmet medical needs in oncology, infectious diseases, and conditions associated with oxidative stress.

References

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  • Samarakoon, T., et al. (2020). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 25(21), 5129. [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Tutors. (n.d.). [Link]

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  • Ullmann condensation. In Wikipedia. (2023, December 26). [Link]

  • Williamson Ether Synthesis. (n.d.). [Link]

  • Hubble, A. B., et al. (2019). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 10, 2263. [Link]

  • Marković, Z., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Antioxidants, 12(3), 725. [Link]

  • D'Amato, M., et al. (2023). Future Antimicrobials: Natural and Functionalized Phenolics. Molecules, 28(3), 978. [Link]

  • The Ullmann Ether Condensation. (2025, August 5). ResearchGate. [Link]

  • Klein, E., & Lukeš, V. (2005). Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis. Physical Chemistry Chemical Physics, 7(4), 614-619. [Link]

  • Semisynthetic Phenol Derivatives Obtained from Natural Phenols: Antimicrobial Activity and Molecular Properties. (n.d.). ResearchGate. [Link]

  • Al-Sayyid, R. M., et al. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses—A Narrative Review. Antioxidants, 12(2), 200. [Link]

  • 2-methoxydiphenyl ether. Organic Syntheses. (n.d.). [Link]

  • Different mechanisms for hydrogen atom transfer from polyphenols (ArO–H). (n.d.). ResearchGate. [Link]

  • Corradini, E., et al. (2021). Hydrogen Atom Transfer from HOO. to ortho-Quinones Explains the Antioxidant Activity of Polydopamine. Angewandte Chemie International Edition, 60(28), 15220-15225. [Link]

  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (2021). MDPI. [Link]

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate. [Link]

  • The inhibition of the PI3K/Akt/mTOR pathway by polyphenols in cancer.... (n.d.). ResearchGate. [Link]

  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (2019). Frontiers. [Link]

  • Therapeutic Potential of Phenols as PI3K-AKT and mTOR Inhibitors in Breast Cancer and its Molecular Pathogenesis. (2025, November 5). ResearchGate. [Link]

  • Carraro, L., et al. (2015). Minimum Bactericidal Concentration of Phenols Extracted from Oil Vegetation Water on Spoilers, Starters and Food-Borne Bacteria. Italian Journal of Food Safety, 4(2), 4880. [Link]

  • Main mechanisms of antibacterial action of plant phenolics. (n.d.). ResearchGate. [Link]

  • Sahoo, M., et al. (2023). Deciphering the antibiofilm potential of 2-Phenylethyl methyl ether (PEME), a bioactive compound of Kewda essential oil against Staphylococcus aureus. Microbial Pathogenesis, 179, 106093. [Link]

  • López-Dávila, E. P., et al. (2020). Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis. Antioxidants, 9(1), 65. [Link]

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  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate. [Link]

  • Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. (2020). Biointerface Research in Applied Chemistry, 10(6), 4010-4016. [Link]

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Sources

Foundational

Computational Profiling of 2-Isopropoxy-6-methoxyphenol: A Comprehensive In-Silico Framework

Abstract This technical guide outlines a rigorous in-silico framework for the physicochemical, pharmacokinetic, and toxicological characterization of 2-Isopropoxy-6-methoxyphenol . As a structural analogue of guaiacol an...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines a rigorous in-silico framework for the physicochemical, pharmacokinetic, and toxicological characterization of 2-Isopropoxy-6-methoxyphenol . As a structural analogue of guaiacol and syringol, this 2,6-disubstituted phenol presents unique steric and lipophilic properties relevant to pharmaceutical intermediates and flavoring agents. This document details the step-by-step computational protocols—ranging from Density Functional Theory (DFT) optimization to QSAR-based toxicity screening—required to de-risk this molecule before synthesis or biological assay.

Structural Definition & Conformational Analysis

The reliability of any in-silico prediction hinges on the accuracy of the input structure. For 2-Isopropoxy-6-methoxyphenol, the steric bulk of the isopropoxy group at the ortho position creates potential rotational barriers that influence binding affinity and solubility.

Molecular Topology
  • IUPAC Name: 2-Isopropoxy-6-methoxyphenol

  • Chemical Formula:

    
    
    
  • Molecular Weight: 182.22 g/mol

  • Canonical SMILES: CC(C)Oc1c(O)c(OC)ccc1

  • Structural Class: 2,6-Disubstituted Phenol (Vanilloid/Syringol derivative)

Geometry Optimization Protocol

To ensure accurate descriptor calculation, the molecule must be energy-minimized to its global minimum conformer.

Protocol:

  • Initial Generation: Generate 3D coordinates using the MMFF94 force field (via RDKit or OpenBabel).

  • DFT Optimization: Perform geometry optimization using Gaussian 16 or ORCA .

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).

    • Basis Set: 6-31G(d,p) (defines electron density adequately for organic molecules).

    • Solvation Model: CPCM (Conductor-like Polarizable Continuum Model) using water to simulate physiological conditions.

Rationale: The intramolecular hydrogen bond between the phenolic hydroxyl (-OH) and the ether oxygens (methoxy or isopropoxy) significantly stabilizes specific conformers, altering pKa and membrane permeability.

Physicochemical Profiling (The "Rule of 5" Baseline)

We utilize consensus modeling to establish the baseline "drug-likeness" of the compound.

Lipophilicity and Solubility

The introduction of the isopropyl group increases lipophilicity compared to the parent guaiacol (


).

Predicted Data Summary:

PropertyPredicted ValueMethod/SourceInterpretation
Consensus LogP 2.15 ± 0.3SwissADME (iLOGP, XLOGP3)Optimal for oral bioavailability (Rule of 5 compliant).
Water Solubility ~1.2 mg/mLESOL Model (LogS ≈ -2.8)Soluble. Suitable for standard formulation.
pKa (Phenolic OH) 9.8 - 10.2Hammett Equation / MarvinSketchWeakly acidic; primarily non-ionized at physiological pH (7.4).
TPSA 38.69 ŲFragment-based SummationHigh membrane permeability (TPSA < 140 Ų).
Protocol for Determination

Tool: SwissADME Workflow:

  • Input Canonical SMILES.

  • Assess Lipinski’s Rule of 5 : MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10.

  • Causality: The TPSA (Topological Polar Surface Area) is derived strictly from the polar heteroatoms (Oxygens). With only three oxygens and one hydrogen donor, the low TPSA predicts rapid passive diffusion across biological membranes.

ADME Profiling (Absorption, Distribution, Metabolism)[1]

Understanding the pharmacokinetics is critical for determining if the molecule reaches its target or accumulates in toxic concentrations.

Absorption & Distribution (The BOILED-Egg Model)

We apply the BOILED-Egg (Brain Or IntestinaL EstimateD permeation) method to predict Blood-Brain Barrier (BBB) crossing.

  • Prediction: 2-Isopropoxy-6-methoxyphenol is predicted to be High GI Absorption and BBB Permeant .

  • Mechanism: The molecule's lipophilicity (WLOGP ~2.0) and low polarity (TPSA < 79 Ų) place it within the "Yolk" of the BOILED-Egg plot, suggesting it can passively diffuse into the CNS. This is consistent with similar anesthetic phenols (e.g., Propofol).

Metabolic Stability (CYP450)

Metabolism is the primary clearance pathway for phenols.

  • Substrate Prediction: Likely substrate for CYP2D6 and CYP2C19 .

  • Reaction Phenotyping:

    • O-Dealkylation: The isopropoxy group is a prime target for oxidative dealkylation, yielding 2,6-dihydroxy-methoxybenzene.

    • Glucuronidation: The free phenolic -OH is a direct target for Phase II conjugation (UGTs), leading to rapid renal excretion.

ADME Workflow Diagram

ADME_Workflow Input Input: 2-Isopropoxy-6-methoxyphenol (SMILES) PhysChem Physicochemical Filter (Lipinski/Veber Rules) Input->PhysChem Check MW, LogP Absorption Absorption Model (BOILED-Egg: WLOGP vs TPSA) PhysChem->Absorption If Pass Metabolism Metabolic Site Prediction (SmartCyp / SOM) Absorption->Metabolism Identify CYP Sites Metabolism->Input Refine Structure (if unstable) Output ADME Profile Report Metabolism->Output Generate Data

Figure 1: Sequential ADME profiling workflow ensuring candidates meet bioavailability thresholds before metabolic analysis.

Toxicological Screening (In-Silico Safety)

Safety is the paramount filter. We utilize ProTox-II and structural alert analysis to predict toxicity endpoints.

Toxicity Endpoints
EndpointPredictionConfidenceMechanism / Rationale
Hepatotoxicity InactiveHighLacks common hepatotoxic pharmacophores (e.g., nitro-aromatics).
Carcinogenicity InactiveModerateNo Ames-positive structural alerts found.
Mutagenicity InactiveModerateNegative for Salmonella typhimurium (Ames test) models.
Skin Sensitization Active HighPhenols and catechols are known sensitizers (Michael acceptors after oxidation to quinones).
LD50 (Rodent) ~500-1000 mg/kgModerateClass 4 (Harmful if swallowed). Similar to guaiacol toxicity profiles.
Structural Alerts (ToxTree)

The primary alert for this molecule is the Phenol moiety .

  • Risk: In vivo oxidation can convert the phenol into a reactive ortho-quinone methide, which can form covalent adducts with proteins (haptenization), leading to skin sensitization.

Target Prediction & Molecular Docking[2][3]

Given the structural similarity to Eugenol and Propofol, we hypothesize interaction with TRP Channels (Transient Receptor Potential) or COX enzymes .

Docking Protocol

To validate bioactivity, we employ a "Blind Docking" strategy followed by "Focused Docking."

Step-by-Step Protocol:

  • Target Selection: Retrieve crystal structures for TRPV1 (Pain/Heat receptor, PDB ID: 5IRZ) and COX-2 (Inflammation, PDB ID: 3LN1).

  • Protein Prep: Remove water molecules, add polar hydrogens, and compute Gasteiger charges using AutoDock Tools .

  • Grid Generation: Center the grid box on the known ligand binding site (e.g., the vanilloid binding pocket of TRPV1).

  • Docking Run: Use AutoDock Vina with exhaustiveness set to 32.

  • Validation: Re-dock the native ligand (e.g., Capsaicin) to calculate RMSD (< 2.0 Å indicates valid protocol).[1]

Hypothesized Mechanism Pathway

Mechanism_Pathway Ligand Ligand: 2-Isopropoxy-6-methoxyphenol Target Target: TRPV1 Channel (Vanilloid Pocket) Ligand->Target Binds to Interaction Hydrophobic Interaction (Isopropyl group) + H-Bond (Phenol) Target->Interaction Induces Effect Channel Modulation (Desensitization/Antagonism) Interaction->Effect Triggers Outcome Analgesic / Anti-inflammatory Response Effect->Outcome Results in

Figure 2: Hypothesized pharmacodynamic pathway based on structural similarity to known vanilloid ligands.

Conclusion & Recommendations

2-Isopropoxy-6-methoxyphenol presents as a lipophilic, highly permeable small molecule with a safety profile likely comparable to food-grade flavoring agents (guaiacol), though with elevated skin sensitization risks.

Key Findings:

  • Bioavailability: Excellent oral bioavailability and BBB permeation predicted.

  • Metabolism: Rapid Phase I/II metabolism suggests a short half-life, ideal for acute rather than chronic indications.

  • Safety: Low risk of mutagenicity; primary concern is acute toxicity (Class 4) and skin irritation.

Recommendation: Proceed to in vitro validation using a standard MTT assay (cytotoxicity) and a patch clamp assay (TRPV1 activity) to confirm the in silico predictions.

References

  • SwissADME Methodology: Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2][3][4] Scientific Reports, 7, 42717.[2][3][4] [Link]

  • ProTox-II Toxicity Prediction: Banerjee, P., Eckert, A. O., Schrey, A. K., & Preissner, R. (2018).[5][6] ProTox-II: a webserver for the prediction of toxicity of chemicals.[5] Nucleic Acids Research, 46(W1), W257–W263.[5] [Link]

  • BOILED-Egg Model: Daina, A., & Zoete, V. (2016). A BOILED-Egg To Predict Gastrointestinal Absorption and Brain Penetration of Small Molecules.[4] ChemMedChem, 11(11), 1117–1121.[4] [Link]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]

  • Lipinski's Rule of 5: Lipinski, C. A. (2004). Lead- and drug-like compounds: the rule-of-five revolution. Drug Discovery Today: Technologies, 1(4), 337-341. [Link]

Sources

Exploratory

Technical Whitepaper: Mechanistic &amp; Experimental Characterization of Substituted Phenolic Antioxidants

Topic: Investigating the Antioxidant Potential of Substituted Phenols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads Executive Summary Phenolic compounds represent the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Investigating the Antioxidant Potential of Substituted Phenols Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Discovery Leads

Executive Summary

Phenolic compounds represent the structural backbone of the majority of small-molecule antioxidants used in therapeutics and material science. Their efficacy is not merely a function of "radical scavenging" but a complex interplay of thermodynamic stability, kinetic accessibility, and solvent-dependent mechanisms. This guide moves beyond basic assay descriptions to provide a rigorous framework for investigating substituted phenols, integrating in silico prediction with in vitro electrochemical and spectrochemical validation.

Mechanistic Foundations: The Thermodynamics of Radical Scavenging

To design or evaluate a phenolic antioxidant, one must understand the specific pathway by which it quenches free radicals (


). The dominance of a specific mechanism depends on the solvent dielectric constant and the proton affinity of the medium.
Core Mechanisms

There are three primary pathways for phenolic antioxidant action. The choice of pathway is dictated by the bond dissociation enthalpy (BDE) and ionization potential (IP) of the phenol (


).
  • Hydrogen Atom Transfer (HAT):

    • Mechanism:[1][2][3][4][5] Direct transfer of a hydrogen atom to the radical.[5]

    • Reaction:

      
      
      
    • Governing Parameter:BDE of the O-H bond.[1][6] Lower BDE implies faster kinetics.

    • Context: Dominant in non-polar solvents where ionization is suppressed.

  • Single Electron Transfer – Proton Transfer (SET-PT):

    • Mechanism:[2][3][5][7] Stepwise electron loss followed by deprotonation.

    • Step 1:

      
      
      
    • Step 2:

      
      
      
    • Governing Parameter:IP (Ionization Potential).[2][8][9][10]

    • Context: Favored in polar media that can solvate the resulting cation radical.

  • Sequential Proton Loss Electron Transfer (SPLET):

    • Mechanism:[1][2][3][4][5] Deprotonation (ionization) followed by electron transfer from the phenoxide anion.

    • Step 1:

      
      
      
    • Step 2:

      
      
      
    • Context: Critical in basic media or solvents with high proton affinity (e.g., physiological pH).

Structure-Activity Relationships (SAR)
  • Electron Donating Groups (EDGs): Substituents like

    
    , 
    
    
    
    , and
    
    
    at ortho and para positions stabilize the resulting phenoxy radical via resonance and hyperconjugation, lowering BDE and increasing potency.
  • Steric Hindrance: Bulky ortho-groups (e.g., tert-butyl) provide kinetic stability to the phenoxy radical, preventing rapid coupling reactions that consume the antioxidant.

  • Intramolecular Hydrogen Bonding: A catecholic structure (1,2-dihydroxy) often forms an intramolecular H-bond. While this stabilizes the ground state, the radical formed upon H-abstraction is often significantly stabilized, making catechols exceptionally potent.

Visualization: Mechanistic Pathways

AntioxidantMechanisms Phenol Substituted Phenol (ArOH) HAT_Transition Transition State [ArO...H...R]‡ Phenol->HAT_Transition HAT (Non-polar solvent) CationRadical Cation Radical (ArOH•+) Phenol->CationRadical SET (Step 1) - e⁻ Phenoxide Phenoxide Anion (ArO-) Phenol->Phenoxide SPLET (Step 1) - H⁺ (High pH) Radical Free Radical (R•) PhenoxyRadical Phenoxy Radical (ArO•) + Neutral RH HAT_Transition->PhenoxyRadical CationRadical->PhenoxyRadical PT (Step 2) - H⁺ Phenoxide->PhenoxyRadical ET (Step 2) - e⁻

Figure 1: Mechanistic divergence of phenolic antioxidant action based on solvent and pH conditions.

Computational Screening (In Silico)

Before bench synthesis, computational modeling using Density Functional Theory (DFT) is the industry standard for predicting antioxidant potential.

Computational Protocol

Objective: Calculate BDE and IP to predict HAT vs. SET dominance.

  • Software: Gaussian 16, ORCA, or equivalent.

  • Method/Basis Set: B3LYP/6-311+G(d,p) is the standard compromise between cost and accuracy for organic phenols.

  • Solvation Model: Use PCM (Polarizable Continuum Model) or SMD to simulate solvent effects (Water for biological relevance, Benzene for lipid peroxidation).

Key Descriptors
DescriptorDefinitionSignificance
BDE (Bond Dissociation Enthalpy)

Primary predictor for HAT mechanism.[2] Lower = Better.
IP (Ionization Potential)

Predictor for SET mechanism. Lower = Better electron donor.
PDE (Proton Dissociation Enthalpy)

Predicts acidity; relevant for SPLET.

Experimental Characterization (In Vitro)

Trustworthy data requires orthogonal assays. A colorimetric assay (DPPH) provides a rough estimate of radical scavenging, while Cyclic Voltammetry (CV) provides thermodynamic rigor.

The DPPH Radical Scavenging Assay

Critique: While popular, DPPH is sensitive to solvent effects.[11][12] Hydrogen-bond accepting solvents (methanol/ethanol) can hydrogen-bond with the phenol, artificially raising the BDE and slowing kinetics (Kinetic Solvent Effect). Recommendation: Use ethanol for solubility but be aware of this limitation.

Protocol:

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in HPLC-grade ethanol. Keep in the dark (light sensitive).

  • Sample Prep: Prepare serial dilutions of the substituted phenol in ethanol (e.g., 10 – 200 µM).

  • Reaction: Mix 1.0 mL of sample with 1.0 mL of DPPH solution. Vortex immediately.

  • Incubation: Incubate in the dark at 25°C for exactly 30 minutes.

  • Measurement: Measure absorbance (

    
    ) at 517 nm . Measure the control (
    
    
    
    , ethanol + DPPH) and blank (ethanol only).
  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine 
    
    
    
    .
Cyclic Voltammetry (CV)

CV is superior for determining the reducing power (oxidation potential) of the phenol without the interference of a specific radical probe.

Protocol:

  • Setup: Three-electrode system:

    • Working Electrode: Glassy Carbon (GCE), polished with 0.05 µm alumina.

    • Reference Electrode: Ag/AgCl (3M KCl).

    • Counter Electrode: Platinum wire.

  • Electrolyte: 0.1 M Phosphate Buffer (pH 7.4) or Acetate Buffer (pH 3.6) depending on physiological or food/wine mimicry.

  • Procedure:

    • Dissolve phenol (1 mM) in the buffer (add <5% ethanol if solubility is poor).

    • Scan Range: -0.2 V to +1.0 V.

    • Scan Rate: 50 mV/s or 100 mV/s.

  • Analysis: Identify the Anodic Peak Potential (

    
    ).
    
    • Interpretation: A lower

      
       indicates the phenol is more easily oxidized, correlating with higher antioxidant capacity.
      
    • Validation: Phenols with

      
       mV (vs Ag/AgCl) are generally considered potent antioxidants.
      
Visualization: Experimental Workflow

ExperimentalWorkflow cluster_InSilico 2. In Silico Screening cluster_InVitro 3. In Vitro Validation Synthesis 1. Synthesis/Isolation of Substituted Phenol DFT DFT Calculation (B3LYP/6-311+G**) Synthesis->DFT Descriptors Calculate BDE & IP DFT->Descriptors DPPH DPPH Assay (Radical Scavenging) Descriptors->DPPH Predicts CV Cyclic Voltammetry (Oxidation Potential) Descriptors->CV Predicts Analysis 4. Data Correlation (Low BDE/IP ↔ Low IC50 ↔ Low Epa) DPPH->Analysis CV->Analysis

Figure 2: Integrated workflow for validating antioxidant potential from computation to experimentation.

References

  • Wright, J. S., Johnson, E. R., & DiLabio, G. A. (2001). Predicting the antioxidant activity of di-and tri-t-butylphenols: a test of the bond dissociation enthalpy/ionization potential hypothesis. Journal of the American Chemical Society. Link

  • Foti, M. C. (2007). Antioxidant properties of phenols.[1][7][13][14][15][16][17][18][19][20] Journal of Pharmacy and Pharmacology. Link

  • Litwinienko, G., & Ingold, K. U. (2007). Solvent effects on the rates and mechanisms of reaction of phenols with free radicals.[15] Accounts of Chemical Research. Link

  • Kilmartin, P. A., Zou, H., & Waterhouse, A. L. (2001). A cyclic voltammetry method suitable for characterizing antioxidant properties of wine and wine phenolics.[13][16][18][21] Journal of Agricultural and Food Chemistry. Link

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[12][19] LWT - Food Science and Technology. Link

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust HPLC-UV Method for the Analysis of 2-Isopropoxy-6-methoxyphenol

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Isopropoxy-6-met...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Isopropoxy-6-methoxyphenol. Recognizing the importance of this compound in various research and development sectors, this guide moves beyond a simple protocol, offering a detailed rationale for every methodological choice, from mobile phase composition to stationary phase selection. We provide a step-by-step protocol for method optimization, system suitability, and sample analysis, ensuring scientific integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish a high-quality analytical method for this and structurally similar phenolic compounds.

Introduction and Analyte Characterization

2-Isopropoxy-6-methoxyphenol is a substituted phenolic compound with growing interest in chemical synthesis and pharmaceutical development. Its structure, featuring a phenolic hydroxyl group and two ether linkages, presents specific analytical challenges that necessitate a well-designed chromatographic method. Accurate quantification is critical for process monitoring, quality control, and stability testing. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection is the most common and effective technique for analyzing such non-volatile, UV-active compounds.[1][2]

The success of any HPLC method development hinges on a thorough understanding of the analyte's physicochemical properties.

Table 1: Physicochemical Properties of 2-Isopropoxy-6-methoxyphenol

PropertyValue / DescriptionRationale & Significance for HPLC
Chemical Structure Chemical Structure of 2-Isopropoxy-6-methoxyphenolThe aromatic ring is the primary chromophore for UV detection. The hydroxyl, methoxy, and isopropoxy groups influence polarity and dictate interaction with the stationary phase.
Molecular Formula C₁₀H₁₄O₃-
Molecular Weight 182.22 g/mol -
Polarity Moderately polarThe compound is soluble in common organic solvents like methanol and acetonitrile but has limited water solubility. This polarity makes it an ideal candidate for reversed-phase HPLC.[3]
Estimated pKa ~10.0The phenolic hydroxyl group is weakly acidic. The pKa is estimated based on phenol (pKa ≈ 9.98) and the electron-donating nature of the ortho-alkoxy groups.[4][5] Controlling the mobile phase pH is critical to ensure the analyte is in its non-ionized form for consistent retention and sharp peak shape.
Estimated UV λmax 275 - 285 nmPhenolic compounds typically absorb strongly in the UV region. The hydroxyl and alkoxy substituents on the benzene ring act as auxochromes, shifting the absorbance maximum (λmax) to a longer wavelength compared to benzene. A photodiode array (PDA) detector is recommended to confirm the optimal wavelength experimentally.[6]

Method Development Strategy: A Rationale-Driven Approach

The development of this method was guided by the physicochemical properties of the analyte to ensure a robust and selective separation.

The Choice of Chromatographic Mode and Stationary Phase

Given the moderate polarity of 2-Isopropoxy-6-methoxyphenol, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) was selected as the most suitable analytical technique.[3] In this mode, a non-polar stationary phase is used with a polar mobile phase.

A C18 (octadecylsilane) column is the universally accepted first choice for RP-HPLC method development due to its wide applicability and robust hydrophobic retention mechanism.[7][8] For this application, a column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and backpressure, making it compatible with any standard HPLC system. For applications requiring faster analysis times, transitioning to columns with smaller particles (e.g., <3 µm) or core-shell technology is a viable strategy.[1][9]

The Critical Role of Mobile Phase Composition

The mobile phase is the most powerful tool for controlling retention and selectivity in RP-HPLC.

  • Aqueous Component and pH Control : The pKa of the phenolic hydroxyl group is estimated to be around 10. To ensure reproducible retention and prevent peak tailing, the analyte must be kept in its neutral, protonated form. This is achieved by acidifying the aqueous component of the mobile phase to a pH at least two units below the analyte's pKa. A mobile phase containing 0.1% Formic Acid in water (pH ≈ 2.7) is an excellent choice. It effectively suppresses the ionization of the phenol, is volatile (making it compatible with mass spectrometry if needed), and has a low UV cutoff.[9][10]

G cluster_pH Effect of Mobile Phase pH on Analyte cluster_Result Chromatographic Result High_pH High pH (pH > pKa) Analyte is Deprotonated (Anionic) Poor_Peak Poor Peak Shape (Tailing) Inconsistent Retention High_pH->Poor_Peak Leads to Low_pH Low pH (pH < pKa) Analyte is Protonated (Neutral) Good_Peak Good Peak Shape (Symmetrical) Consistent Retention Low_pH->Good_Peak Ensures

Caption: Impact of mobile phase pH on analyte ionization and peak shape.

  • Organic Modifier : Both Acetonitrile (ACN) and Methanol (MeOH) are common organic solvents used in RP-HPLC. Acetonitrile is generally preferred due to its lower viscosity, which results in lower system backpressure, and its superior UV transparency at lower wavelengths.[11] Therefore, ACN was selected as the organic component of the mobile phase.

  • Elution Mode: From Gradient to Isocratic : A gradient elution is initially employed to determine the required solvent strength to elute the analyte and any potential impurities within a reasonable time. This "scouting gradient" provides a broad overview of the separation. Based on the retention time from the scouting run, an optimized isocratic method can be developed for simplicity, robustness, and faster equilibration times.

Experimental Protocols

Instrumentation and Reagents
  • Instrumentation : A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Reagents :

    • Acetonitrile (HPLC Grade or higher)

    • Water (HPLC Grade or Milli-Q)

    • Formic Acid (ACS Grade or higher)

    • 2-Isopropoxy-6-methoxyphenol reference standard

Preparation of Solutions
  • Mobile Phase A : 0.1% Formic Acid in Water. Add 1.0 mL of Formic Acid to a 1 L volumetric flask containing HPLC-grade water and bring to volume.

  • Mobile Phase B : Acetonitrile.

  • Standard Stock Solution (1 mg/mL) : Accurately weigh 10 mg of 2-Isopropoxy-6-methoxyphenol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solution (e.g., 50 µg/mL) : Dilute the stock solution appropriately with the diluent to achieve a final concentration within the desired calibration range.

Protocol 1: Method Development Workflow

This protocol outlines the systematic steps to arrive at the final analytical method.

G Start Start: Define Analytical Goal Scout Step 1: Scouting Gradient (e.g., 10-90% ACN over 20 min) Determine approximate elution % Start->Scout Evaluate Step 2: Evaluate Scout Run - Identify analyte peak - Note retention time (tR) Scout->Evaluate Calculate Step 3: Calculate Isocratic Conditions %ACN ≈ (%ACN at tR) - 10% Evaluate->Calculate Isocratic Step 4: Perform Isocratic Run Adjust %ACN for optimal retention (k' = 2-10) Calculate->Isocratic Optimize Step 5: Fine-Tune Method - Adjust flow rate - Optimize column temperature - Confirm detection wavelength Isocratic->Optimize Final Final Method Achieved Optimize->Final

Caption: Systematic workflow for HPLC method development.

  • Scouting Gradient Run :

    • Equilibrate the C18 column (4.6 x 150 mm, 5 µm) with the initial mobile phase conditions.

    • Inject the working standard solution.

    • Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes.

    • Monitor at 280 nm.

  • Evaluation and Isocratic Calculation :

    • Identify the peak for 2-Isopropoxy-6-methoxyphenol and note its retention time (t_R).

    • Determine the percentage of Acetonitrile (%B) at which the peak eluted.

    • Calculate the starting isocratic mobile phase composition. A good starting point is typically 5-10% lower than the elution percentage from the gradient run.

  • Isocratic Method Optimization :

    • Run the analysis using the calculated isocratic mobile phase.

    • Adjust the percentage of Acetonitrile to achieve a retention time between 5 and 10 minutes, which corresponds to an ideal capacity factor (k').

    • If peak shape is suboptimal, ensure the mobile phase is properly acidified and consider adjusting the column temperature (e.g., to 30°C or 35°C) to improve efficiency.[12]

Protocol 2: Final Analytical Method

The following conditions were established as robust and suitable for the routine analysis of 2-Isopropoxy-6-methoxyphenol.

Table 2: Recommended HPLC Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile / 0.1% Formic Acid in Water (e.g., 55:45 v/v)*
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV/PDA
Detection Wavelength 280 nm
Run Time 10 minutes

*Note: The exact mobile phase ratio should be determined experimentally following the optimization protocol.

Results and Discussion

An injection of a 50 µg/mL standard solution using the final method conditions is expected to produce a sharp, symmetrical peak for 2-Isopropoxy-6-methoxyphenol, eluting at approximately 6.5 minutes.

System Suitability

Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing five replicate injections of a working standard and evaluating the system suitability parameters.

Table 3: Typical System Suitability Results

ParameterAcceptance CriteriaTypical Result
Retention Time (tR) RSD ≤ 1.0%0.2%
Peak Area RSD ≤ 2.0%0.5%
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 8000

These results demonstrate that the method is precise and provides excellent chromatographic efficiency, making it suitable for its intended purpose.

Method Validation Considerations

For use in a regulated environment, the method should be fully validated according to ICH guidelines. Key validation parameters include:

  • Linearity : The method should demonstrate linearity across a range of concentrations (e.g., 5 µg/mL to 100 µg/mL) with a correlation coefficient (r²) ≥ 0.999.

  • Accuracy : Determined by spike recovery experiments at multiple concentration levels, with recovery typically expected to be within 98-102%.

  • Precision : Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with RSD values typically required to be ≤ 2.0%.

  • Specificity : The ability to resolve the analyte peak from any potential impurities, degradants, or matrix components.

Conclusion

This application note details a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the analysis of 2-Isopropoxy-6-methoxyphenol. By starting with an understanding of the analyte's physicochemical properties, we have established a reliable isocratic method using a standard C18 column with an acidified Acetonitrile/water mobile phase and UV detection. The provided protocols for method development and final analysis serve as a practical guide for scientists to implement and adapt this method for routine quality control, stability studies, or other quantitative applications.

References

  • Vertex AI Search. (n.d.). Phenolic Compounds Analyzed in Normal Phase HPLC with a C18 Column - AppNote. Retrieved February 10, 2026.
  • Long, W. J., & Mack, A. E. (2010). Fast Analysis of Environmental Phenols with Agilent Poroshell 120 EC-C18 Columns. Agilent Technologies, Inc.
  • Scampicchio, M., et al. (2016). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. PMC.
  • Nikolić, I., et al. (2019). Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. AKJournals.
  • Nikolić, I., et al. (2019). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • Nikolić, I., et al. (2019). Development of HPLC Method for Determination of Phenolic Compounds on a Core Shell Column by Direct Injection of Wine Samples. AKJournals.
  • Can, Z., et al. (2021). Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product. SciELO.
  • Thermo Fisher Scientific. (2015). Fast analysis of phenols using a Thermo Scientific Acclaim 120 C18 column.
  • Phenomenex. (2022). Extraction and Separation of Phenolic Antioxidants from Edible Oils using a Kinetex 2.6 µm Polar C18 Column.
  • SIELC Technologies. (n.d.). Separation of Phenol red on Newcrom R1 HPLC column. Retrieved February 10, 2026.
  • BenchChem. (n.d.). Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols. Retrieved February 10, 2026.
  • Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC. Retrieved February 10, 2026.
  • De Villiers, A., et al. (2007). Improving HPLC Separation of Polyphenols.
  • Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved February 10, 2026.
  • ResearchGate. (n.d.). Detectors and wavelengths used in recent papers for phenolics detection. Retrieved February 10, 2026.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenol. Retrieved February 10, 2026.
  • Li, H., et al. (2015). Simultaneous Determination of 14 Phenolic Compounds in Grape Canes by HPLC-DAD-UV Using Wavelength Switching Detection. PMC.
  • Quora. (2017). Among m-methoxy phenol, p-methoxy phenol, o-methoxy phenol and phenol, which is more acidic?
  • Quora. (2017). Why does phenol and ortho methoxy phenol have same acidity?
  • Honeywell. (n.d.). UV Cutoff. Retrieved February 10, 2026.

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Application

Application Notes &amp; Protocols: A Comprehensive Guide to Evaluating the Bioactivity of 2-Isopropoxy-6-methoxyphenol Using Cell-Based Assays

Introduction Phenolic compounds are a diverse group of molecules widely investigated for their potential therapeutic properties. Among these, 2-Isopropoxy-6-methoxyphenol, a derivative of 2-methoxyphenols, belongs to a c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic compounds are a diverse group of molecules widely investigated for their potential therapeutic properties. Among these, 2-Isopropoxy-6-methoxyphenol, a derivative of 2-methoxyphenols, belongs to a chemical class known for its significant biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] A thorough evaluation of these activities is a critical step in the preclinical phase of drug discovery and development. Cell-based assays provide a physiologically relevant environment to elucidate a compound's mechanism of action and to determine its efficacy and potential toxicity at the cellular level.

This guide provides a structured, in-depth framework for researchers to systematically evaluate the bioactivity of 2-Isopropoxy-6-methoxyphenol. We move beyond simple protocol recitation, offering insights into the causality behind experimental choices and establishing self-validating systems for robust and reproducible data. The protocols detailed herein cover three fundamental areas of bioactivity assessment: cytotoxicity, antioxidant potential, and anti-inflammatory effects.

G cluster_0 Overall Experimental Workflow A 1. Cytotoxicity Assessment (MTT Assay) Determine Non-Toxic Concentration Range (IC50) B 2. Bioactivity Screening (Using Non-Toxic Concentrations) A->B C Antioxidant Assays (CAA, Nrf2) B->C D Anti-inflammatory Assays (Griess, NF-κB) B->D E 3. Data Analysis & Profiling Synthesize results to build a comprehensive bioactivity profile for the compound. C->E D->E

Caption: High-level workflow for characterizing 2-Isopropoxy-6-methoxyphenol.

Part 1: Foundational Assessment of Cytotoxicity

Principle: Before assessing any specific bioactivity, it is imperative to determine the concentration range at which 2-Isopropoxy-6-methoxyphenol affects cell viability. The MTT assay is a cornerstone colorimetric method for this purpose. It relies on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.[3][4] The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.

Protocol 1: MTT Cell Viability Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of 2-Isopropoxy-6-methoxyphenol.

Materials:

  • Adherent cell line (e.g., RAW 264.7 macrophages, HepG2 hepatocytes)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 2-Isopropoxy-6-methoxyphenol (stock solution in DMSO)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and stored protected from light.[3]

  • Solubilization solution: 4 mM HCl, 0.1% NP-40 in isopropanol, or 10% SDS in 0.01 M HCl.[5]

  • Sterile 96-well plates, PBS, DMSO

Workflow Diagram:

G A Seed Cells (e.g., 1x10^4 cells/well) Incubate 24h B Treat with Compound (Serial Dilutions) Incubate 24-48h A->B C Add MTT Reagent (10 µL/well) Incubate 3-4h B->C D Add Solubilization Solution (100 µL/well) Incubate & Shake C->D E Read Absorbance (570 nm) D->E

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 2-Isopropoxy-6-methoxyphenol in culture medium from your DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Controls: Include wells with "cells + medium only" (untreated control) and "cells + medium with DMSO" (vehicle control). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Incubate the plate for the desired exposure time (typically 24 or 48 hours).

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple crystals.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Measurement: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.

ParameterDescriptionExample Value
Seeding Density Cells/well for a 96-well plate2 x 10⁴
Compound Conc. Range of serial dilutions0.1 µM - 100 µM
Incubation Time Duration of compound exposure24 hours
MTT Incubation Time for formazan development4 hours
Readout Absorbance wavelength570 nm
Calculated Value Half-maximal inhibitory concentrationIC50

Part 2: Assessment of Antioxidant Activity

Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.[7] Phenolic compounds are often potent antioxidants. We will explore this activity through two lenses: direct ROS scavenging and activation of the cell's endogenous antioxidant response system.

Protocol 2.1: Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of a compound to inhibit intracellular ROS formation.[8] It uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[9][10] An effective antioxidant will prevent this oxidation, resulting in a lower fluorescence signal.[7]

Materials:

  • Cell line (e.g., HepG2)

  • DCFH-DA solution (stock in DMSO, working solution in medium)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as a ROS inducer.[7]

  • Quercetin or Trolox as a positive control antioxidant.

  • Black, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Loading: Wash cells with PBS. Add 100 µL of medium containing various concentrations of 2-Isopropoxy-6-methoxyphenol (or positive/vehicle controls). Incubate for 1 hour to allow for compound uptake.

  • Probe Staining: Remove the medium and add 100 µL of a 25 µM DCFH-DA solution to each well. Incubate for 45-60 minutes at 37°C in the dark.[11][12]

  • ROS Induction: Wash the cells gently with PBS to remove excess probe. Add 100 µL of a ROS inducer (e.g., 600 µM AAPH).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity every 5 minutes for 1 hour at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[10]

Data Analysis:

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • Calculate the percent inhibition of ROS production for each concentration:

    • % Inhibition = [1 - (AUC of Treated Sample / AUC of Vehicle Control)] x 100

  • Plot % inhibition against compound concentration to determine the IC50.

Mechanistic Insight 2.2: Nrf2/ARE Signaling Pathway

Principle: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the cellular antioxidant response.[13] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation.[14] Oxidative stress or electrophilic compounds (which may include 2-Isopropoxy-6-methoxyphenol) disrupt the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II detoxification enzymes and antioxidant proteins (e.g., heme oxygenase-1, glutathione S-transferases), upregulating the cell's defense capabilities.[14][15]

Assay Approach (Reporter Gene Assay): A common method to assess Nrf2 activation is to use a stable cell line containing a luciferase reporter gene under the control of an ARE promoter.[16] Activation of the pathway by a test compound leads to the expression of luciferase, which can be quantified via a luminescence readout.

G cluster_0 Cytoplasm cluster_1 Nucleus Nrf2 Nrf2 Cul3 Ubiquitin Ligase Nrf2->Cul3 ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2 binds & sequesters Proteasome Proteasome Degradation Cul3->Proteasome ROS Oxidative Stress (or Compound) ROS->Keap1 inactivates ARE ARE Nrf2_nuc->ARE binds Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Genes activates transcription

Caption: The Nrf2-ARE antioxidant response pathway.

Part 3: Assessment of Anti-inflammatory Potential

Chronic inflammation is a driver of many diseases. Compounds that can modulate inflammatory pathways are of high therapeutic interest. Key events in inflammation include the production of mediators like nitric oxide (NO) and the activation of transcription factors like NF-κB.

Protocol 3.1: Nitric Oxide (NO) Production Inhibition Assay

Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. While NO is a crucial signaling molecule, its overproduction contributes to inflammation and tissue damage.[17] Due to its short half-life, NO production is indirectly measured by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reaction.[18] This colorimetric assay involves a two-step diazotization reaction where nitrite reacts with Griess reagents to form a purple azo compound, with the color intensity being proportional to the nitrite concentration.[19][20]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Dexamethasone or L-NAME as a positive control inhibitor.

  • Griess Reagent System: Typically contains Solution A (e.g., 1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[17]

  • Sodium Nitrite (NaNO₂) standard solution (for standard curve).

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Remove the medium and add 100 µL of fresh medium containing serial dilutions of 2-Isopropoxy-6-methoxyphenol or controls. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to all wells (except the unstimulated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement: Measure the absorbance at 540 nm within 30 minutes.[20]

  • Standard Curve: In parallel, prepare a nitrite standard curve (0-100 µM) using the NaNO₂ solution and perform the Griess reaction as above.

Data Analysis:

  • Use the standard curve to determine the nitrite concentration in each sample.

  • Calculate the percent inhibition of NO production:

    • % Inhibition = [1 - (Nitrite in Treated Sample / Nitrite in LPS-only Control)] x 100

  • Plot % inhibition against compound concentration to determine the IC50.

Mechanistic Insight 3.2: NF-κB Signaling Pathway

Principle: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a pivotal transcription factor in the inflammatory response.[21] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli, such as those from the Toll-like receptor 4 (TLR4) activated by LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[22] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines, chemokines, and iNOS.[23][24]

Assay Approach (Reporter Gene Assay): Similar to the Nrf2 assay, a common method involves using a cell line engineered with an NF-κB-driven luciferase reporter.[25] Inhibition of the NF-κB pathway by 2-Isopropoxy-6-methoxyphenol will result in a decreased luminescence signal in LPS-stimulated cells.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Proteasome Proteasome IkB->Proteasome degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, iNOS) DNA->Genes activates transcription

Caption: The canonical NF-κB inflammatory signaling pathway.

Summary and Data Interpretation

By systematically applying these assays, a comprehensive bioactivity profile for 2-Isopropoxy-6-methoxyphenol can be established. The data should be compiled to understand the relationships between cytotoxicity, antioxidant, and anti-inflammatory effects.

Example Summary Table:

AssayEndpoint MeasuredKey MetricInterpretation
MTT Assay Cell Viability / MetabolismIC50 (Cytotoxicity)Defines the toxic concentration; subsequent assays must use sub-toxic concentrations.
CAA Assay Intracellular ROS LevelsIC50 (ROS Inhibition)Measures direct intracellular radical scavenging or ROS prevention activity.
Nrf2 Activation ARE-Luciferase ActivityEC50 (Activation)Indicates if the compound works by upregulating the cell's own antioxidant defenses.
Griess Assay Nitrite (NO) ProductionIC50 (NO Inhibition)Measures inhibition of a key inflammatory mediator in stimulated macrophages.
NF-κB Assay NF-κB-Luciferase ActivityIC50 (NF-κB Inhibition)Provides mechanistic insight into the anti-inflammatory action by targeting a central signaling hub.

A compound that demonstrates low cytotoxicity (high IC50), potent ROS inhibition, and strong inhibition of NO production via the NF-κB pathway would be considered a promising candidate for further development as an antioxidant and anti-inflammatory agent.

References

  • A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. (n.d.). Google Scholar.
  • Cell-Based Antioxidant Assays. (n.d.). BioIVT.
  • Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (n.d.). Molecular Devices. [Link]

  • Cell Based Exogenous Antioxidant Assay. (n.d.). Cell Biolabs, Inc.. [Link]

  • Cellular antioxidant activity assay & cytotoxicity. (n.d.). BMG LABTECH. [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. (2025, June 15). ResearchGate. [Link]

  • Antioxidant Assays. (n.d.). Cell Biolabs, Inc.. [Link]

  • Cell-based assays to identify modulators of Nrf2/ARE pathway. (n.d.). PMC. [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (n.d.). MDPI. [Link]

  • Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (n.d.). PubMed. [Link]

  • DCF-DA Assay Protocol. (n.d.). MDPI. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015, January 1). PubMed. [Link]

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020, June 2). PMC. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]

  • Nitric Oxide Assay (NO). (n.d.). ScienCell. [Link]

  • ROS Assay Kit Protocol. (n.d.). Google Scholar. [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012, October 1). NCBI. [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020, June 23). PMC. [Link]

  • Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: overcoming the challenges of assay development and validation. (n.d.). PubMed. [Link]

  • NRF2 Signaling: A Keystone in Inflammation and Disease Management. (2024, February 12). Assay Genie. [Link]

  • Human NRF2 Transcription Factor Activity Assay Kit. (n.d.). RayBiotech. [Link]

  • NF-κB Reporter Kit (NF-κB Signaling Pathway) from BPS Bioscience, Inc. (n.d.). Biocompare. [Link]

  • Cytotoxicity Assay Protocol. (n.d.). protocols.io. [Link]

  • Antioxidant Pathway. (n.d.). Signosis. [Link]

  • NF-κB. (n.d.). Wikipedia. [Link]

  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. [Link]

  • Cell Based Functional Assay including Cytotoxicity Assays. (2024, May 2). NJ Bio, Inc.. [Link]

  • Measuring Cell Viability / Cytotoxicity. (n.d.). dojindo. [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). Google Scholar.
  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress. (n.d.). PMC. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. (2019, November 26). PMC. [Link]

  • Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021, August 5). PMC. [Link]

  • Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. (n.d.). MDPI. [Link]

Sources

Method

Application Notes and Protocols for Investigating the Antimicrobial Activity of 2-Isopropoxy-6-methoxyphenol

Introduction: The Rationale for Antimicrobial Screening of 2-Isopropoxy-6-methoxyphenol The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. P...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Antimicrobial Screening of 2-Isopropoxy-6-methoxyphenol

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antimicrobial agents. Phenolic compounds, particularly those derived from natural sources, have long been recognized for their broad-spectrum antimicrobial properties. 2-Isopropoxy-6-methoxyphenol, a derivative of guaiacol (2-methoxyphenol), belongs to a class of compounds structurally related to eugenol, the primary active component in clove oil. Eugenol and its derivatives have demonstrated significant antibacterial and antifungal activities, making structurally similar compounds like 2-Isopropoxy-6-methoxyphenol compelling candidates for antimicrobial screening.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of the antimicrobial activity of 2-Isopropoxy-6-methoxyphenol. The protocols herein describe two fundamental and widely accepted methods for antimicrobial susceptibility testing: the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion assay.[4][5] Adherence to standardized methodologies is critical for generating reproducible and reliable data. The procedures outlined are based on the principles established by the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in antimicrobial susceptibility testing.[6]

Physicochemical Properties of 2-Isopropoxy-6-methoxyphenol

A thorough understanding of the test compound's properties is essential for accurate preparation of stock solutions and interpretation of results.

PropertyValueSource
Molecular FormulaC₁₀H₁₄O₂N/A
Molecular Weight166.22 g/mol N/A
AppearanceExpected to be a liquid or low-melting solid[7]
SolubilityExpected to have low water solubility, soluble in organic solvents like DMSO or ethanol[8]

Safety Precautions: As with any investigational compound, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling 2-Isopropoxy-6-methoxyphenol.[8][9][10][11] All work should be conducted in a well-ventilated area or a chemical fume hood.

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates the overall workflow for evaluating the antimicrobial potential of 2-Isopropoxy-6-methoxyphenol.

antimicrobial_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation Test_Compound Prepare 2-Isopropoxy-6-methoxyphenol Stock Solution MIC_Test Broth Microdilution Assay (Determine MIC) Test_Compound->MIC_Test Disk_Diffusion Kirby-Bauer Disk Diffusion Assay Test_Compound->Disk_Diffusion Microbial_Culture Prepare Standardized Microbial Inoculum (0.5 McFarland) Microbial_Culture->MIC_Test Microbial_Culture->Disk_Diffusion Media Prepare Sterile Growth Media (e.g., CAMHB, MHA) Media->MIC_Test Media->Disk_Diffusion MIC_Reading Read MIC Value (Lowest concentration with no visible growth) MIC_Test->MIC_Reading Zone_Measurement Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Measurement Interpretation Interpret Results (Susceptible, Intermediate, Resistant) MIC_Reading->Interpretation Zone_Measurement->Interpretation

Caption: Workflow for antimicrobial screening of 2-Isopropoxy-6-methoxyphenol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[4][12] This protocol is adapted from CLSI guidelines.[13][14]

Materials:

  • 2-Isopropoxy-6-methoxyphenol

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well microtiter plates (round-bottom recommended)

  • Test microorganisms (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or nephelometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of the Test Compound Stock Solution:

    • Prepare a stock solution of 2-Isopropoxy-6-methoxyphenol in sterile DMSO. The concentration should be at least 100-fold the highest concentration to be tested to minimize the final concentration of DMSO in the wells (ideally ≤1%).

    • For example, to achieve a final highest concentration of 1024 µg/mL, prepare a stock solution of 102.4 mg/mL.

  • Preparation of Standardized Inoculum:

    • From a fresh (18-24 hours) culture plate, select 3-5 isolated colonies of the test organism.[13]

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard.[5] This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13] A common dilution is 1:100 followed by a 1:2 dilution in the plate, so a 1:200 dilution of the 0.5 McFarland suspension is a good starting point.

  • Preparation of the Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.

    • Add 100 µL of the 2-Isopropoxy-6-methoxyphenol stock solution (or a pre-diluted working solution) to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate to the 10th well. Discard 100 µL from the 10th well.[15]

    • The 11th well in each row should serve as a growth control (inoculum without the test compound), and the 12th well as a sterility control (broth only).[4]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized and diluted bacterial suspension to each well from 1 to 11. Do not add bacteria to the sterility control well (well 12).

    • The final volume in each well will be 200 µL.

    • Seal the plate or place it in a container with a moist paper towel to prevent evaporation.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air for most common aerobic bacteria.[4][13]

  • Reading and Interpreting the MIC:

    • Following incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of 2-Isopropoxy-6-methoxyphenol at which there is no visible growth (the well is clear).[4][12]

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.[4]

Expected Data Presentation:

MicroorganismMIC (µg/mL) of 2-Isopropoxy-6-methoxyphenol
S. aureus ATCC 25923
E. coli ATCC 25922
[Other test organism]

Protocol 2: Kirby-Bauer Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a qualitative or semi-quantitative test that assesses the susceptibility of a bacterium to an antimicrobial agent.[5][16] A zone of growth inhibition around a disk impregnated with the test compound indicates antimicrobial activity.

Materials:

  • 2-Isopropoxy-6-methoxyphenol

  • Sterile solvent (e.g., ethanol or DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganisms (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Incubator (35°C ± 2°C)

  • Ruler or calipers

Procedure:

  • Preparation of Impregnated Disks:

    • Prepare a solution of 2-Isopropoxy-6-methoxyphenol in a suitable volatile solvent (e.g., ethanol) at a known concentration.

    • Aseptically apply a precise volume (e.g., 10-20 µL) of the solution onto a sterile blank paper disk and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be recorded (e.g., in µ g/disk ).

  • Preparation of Inoculum and Inoculation of MHA Plate:

    • Prepare a standardized inoculum equivalent to a 0.5 McFarland standard as described in Protocol 1.[17]

    • Dip a sterile cotton swab into the standardized inoculum suspension and remove excess liquid by pressing the swab against the inside of the tube.[16]

    • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[5][16]

    • Allow the plate to dry for 3-5 minutes before applying the disks.

  • Application of Disks and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.[18]

    • Ensure the disks are placed at least 24 mm apart from each other and from the edge of the plate to avoid overlapping of inhibition zones.[18]

    • Gently press each disk to ensure complete contact with the agar surface.

    • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours.[17]

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[16]

    • The size of the inhibition zone is proportional to the susceptibility of the organism to the compound.

    • While CLSI provides interpretive criteria (Susceptible, Intermediate, Resistant) for clinically used antibiotics, these will not be available for a novel compound.[19] Results should be reported as the zone diameter in mm.

Expected Data Presentation:

MicroorganismAmount of Compound per Disk (µg)Zone of Inhibition (mm)
S. aureus ATCC 25923
E. coli ATCC 25922
[Other test organism]

Data Interpretation and Further Steps

A low MIC value (e.g., ≤16 µg/mL) and a significant zone of inhibition in the disk diffusion assay would indicate promising antimicrobial activity for 2-Isopropoxy-6-methoxyphenol, warranting further investigation. Subsequent studies could include:

  • Testing against a broader panel of clinically relevant and resistant microorganisms.

  • Determining the Minimum Bactericidal Concentration (MBC) to assess whether the compound is bacteriostatic or bactericidal.

  • Time-kill kinetic assays to evaluate the rate of microbial killing.

  • Mechanism of action studies to elucidate the molecular target of the compound.

Conclusion

These application notes provide a standardized framework for the initial antimicrobial evaluation of 2-Isopropoxy-6-methoxyphenol. By employing these robust and well-established protocols, researchers can generate high-quality, reproducible data to determine the potential of this compound as a novel antimicrobial agent. The structural similarity of 2-Isopropoxy-6-methoxyphenol to known antimicrobial phenols provides a strong rationale for this investigation.

References

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing. 36th ed. CLSI, 2026.
  • American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. 2009.
  • Eyambe, G., Canales, L., & Banik, B. (2011). ANTIMICROBIAL ACTIVITY OF EUGENOL DERIVATIVES. Heterocyclic Letters, 1(2), 154–157.
  • Eyambe, G., Canales, L., & Banik, B. (2011).
  • JoVE. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. 2025.
  • da Silva, J. K. R., et al. (2024). From clove oil to bioactive agents: synthetic routes, antimicrobial and antiparasitic activities of eugenol derivatives. Journal of the Brazilian Chemical Society, 35(1), 1-25.
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test.
  • UK Health Security Agency. Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. 2022.
  • DTU Food. Determination of antimicrobial resistance by disk diffusion. 2022.
  • Clinical and Laboratory Standards Institute. Antimicrobial Susceptibility Testing | Area of Focus.
  • Journal of Chemical and Pharmaceutical Research.
  • de Souza, E. L., et al. (2018). Eugenol derivatives: synthesis, characterization, and evaluation of antibacterial and antioxidant activities. PubMed, 23(4), 1-10.
  • Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. 2024.
  • Hancock Lab, University of British Columbia. MIC Determination By Microtitre Broth Dilution Method.
  • BenchChem.
  • SlideShare. Antimicrobial susceptibility testing – disk diffusion methods.
  • NFT Esporte Clube Bahia. Clsi Performance Standards For Antimicrobial Susceptibility Testing.
  • NCBI Bookshelf. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. 2011.
  • Patel, J. B., et al. (2020). The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. Journal of Clinical Microbiology, 58(3), e01864-19.
  • Clinical and Laboratory Standards Institute. CLSI 2024 M100Ed34(1). 2024.
  • Safety Data Sheet.
  • Foods. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. 2021.
  • Thermo Fisher Scientific.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 20949, 2-Isopropoxyphenol.
  • BenchChem. An In-depth Technical Guide to 4-((2-isopropoxyethoxy)methyl)
  • Fisher Scientific.
  • ResearchGate. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. 2021.
  • Fisher Scientific.
  • Google Patents.
  • Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
  • Carl Roth.
  • MDPI. Phytotoxic Activity Analysis of 2-Methoxyphenol and 2,6-Di-tert-butyl-4-methylphenol Present in Cistus ladanifer L. Essential Oil. 2021.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 76173, 2-Methoxy-6-methylphenol.
  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1).
  • Zenker, N., & Jorgensen, E. (1959). Notes: Synthesis of 2-Isopropyl-4-methoxyphenol. The Journal of Organic Chemistry, 24(11), 1759-1760.
  • NIST. Phenol, 2-methoxy-4-propyl-.
  • MDPI. Antimicrobial and Antioxidant Activities of the Root Bark Essential Oil of Periploca sepium and Its Main Component 2-Hydroxy-4-methoxybenzaldehyde. 2011.
  • Chemsrc. CAS#:110057-59-5 | 2-(hydroxymethyl)-6-methoxy-4-prop-2-enylphenol.
  • Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(3), 467-473.
  • MDPI.

Sources

Application

Application Note: Characterizing 2-Isopropoxy-6-methoxyphenol as a Lipophilic Probe for Sensory and Redox Biology

Introduction & Scientific Rationale 2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5) represents a critical structural probe within the class of hindered phenolic compounds . Structurally, it is an analogue of Syringol (2...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

2-Isopropoxy-6-methoxyphenol (CAS: 1243443-25-5) represents a critical structural probe within the class of hindered phenolic compounds . Structurally, it is an analogue of Syringol (2,6-dimethoxyphenol), a key bioactive component of wood smoke and natural plant extracts. By replacing one methoxy group with a bulkier isopropoxy group, this molecule serves as a specialized tool to decouple steric hindrance from electronic effects in biological systems.

Why Use This Probe?

Researchers utilize 2-Isopropoxy-6-methoxyphenol to investigate three primary biological mechanisms:

  • TRP Channel Modulation (Sensory Biology):

    • Context: Transient Receptor Potential (TRP) channels, specifically TRPV1 (Vanilloid) and TRPA1 (Ankyrin), are gated by electrophilic and lipophilic phenols (e.g., Capsaicin, Eugenol, Guaiacol).

    • Hypothesis: The increased lipophilicity (LogP > 2.5) and steric bulk of the isopropoxy group (compared to the methoxy in Syringol) modulates binding affinity within the vanilloid pocket, allowing researchers to probe the "size limit" of agonist binding sites.

  • Antioxidant Mechanisms (Redox Biology):

    • Context: 2,6-disubstituted phenols are potent radical scavengers (similar to BHT and Propofol). The ortho-substitution shields the phenolic hydroxyl group, stabilizing the phenoxyl radical.

    • Utility: This probe tests whether increasing steric bulk (Isopropyl vs. Methyl) enhances radical stability or hinders access to reactive oxygen species (ROS) in lipid bilayers.

  • Anesthetic Structure-Activity Relationships (SAR):

    • Context:Propofol (2,6-diisopropylphenol) is a potent GABA-A modulator.

    • Utility: As a "hybrid" molecule between Syringol (non-anesthetic) and Propofol (anesthetic), this probe helps define the precise lipophilic requirements for general anesthesia and membrane partitioning.

Chemical Properties & Handling

PropertyValue / Description
Chemical Name 2-Isopropoxy-6-methoxyphenol
Molecular Formula C₁₀H₁₄O₃
Molecular Weight 182.22 g/mol
Predicted LogP ~2.5 - 2.8 (Lipophilic)
Solubility Soluble in DMSO (>50 mM), Ethanol (>50 mM). Sparingly soluble in water.
Stability Sensitive to oxidation upon prolonged air exposure. Store under inert gas (N₂ or Ar).
Appearance Colorless to pale yellow oil or low-melting solid.

Handling Protocol:

  • Stock Preparation: Dissolve 18.2 mg in 1 mL of anhydrous DMSO to create a 100 mM stock solution .

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute stock into physiological buffers (e.g., HBSS, PBS) immediately prior to use. Ensure final DMSO concentration is <0.1% to avoid solvent artifacts.

Application I: Probing TRP Channel Activation (Calcium Flux Assay)

This protocol validates the probe's ability to act as an agonist or antagonist at TRPV1/TRPA1 channels, utilizing intracellular calcium flux as a readout.

Materials
  • Cell Line: HEK293 cells stably expressing human TRPV1 (or TRPA1).

  • Dye: Fluo-4 AM (Calcium indicator).

  • Positive Control: Capsaicin (TRPV1 agonist, 1 µM).

  • Negative Control: Capsazepine (TRPV1 antagonist, 10 µM).

  • Buffer: HBSS with 20 mM HEPES, pH 7.4.

Experimental Workflow
  • Cell Plating: Seed HEK293-TRPV1 cells in black-walled, clear-bottom 96-well plates (50,000 cells/well). Incubate for 24 hours.

  • Dye Loading:

    • Remove media and wash cells with HBSS.

    • Incubate with 4 µM Fluo-4 AM + 0.04% Pluronic F-127 in HBSS for 45 minutes at 37°C.

    • Wash cells 3x with HBSS to remove extracellular dye. Incubate for 20 minutes at RT for de-esterification.

  • Compound Addition:

    • Prepare a concentration-response curve of 2-Isopropoxy-6-methoxyphenol (0.1 µM to 100 µM) in HBSS.

    • Agonist Mode: Add compound directly to cells and measure fluorescence (Ex: 494 nm, Em: 516 nm).

    • Antagonist Mode: Pre-incubate cells with the probe for 10 minutes, then stimulate with 100 nM Capsaicin.

  • Data Acquisition: Measure fluorescence kinetics every 1 second for 180 seconds using a FLIPR or microplate reader.

Signaling Pathway Visualization

TRP_Signaling Probe 2-Isopropoxy-6-methoxyphenol TRPV1 TRPV1 Channel (Transmembrane) Probe->TRPV1 Binding (Vanilloid Pocket) Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Gating (Pore Opening) Ca_Calmodulin Ca2+/Calmodulin Complex Ca_Influx->Ca_Calmodulin Activation Nociception Nociceptive Signal (Pain/Pungency) Ca_Influx->Nociception Depolarization Desensitization Channel Desensitization (Tachyphylaxis) Ca_Calmodulin->Desensitization Feedback Loop

Figure 1: Proposed mechanism of action for 2-Isopropoxy-6-methoxyphenol at the TRPV1 receptor, leading to calcium influx and downstream sensory signaling.

Application II: Assessing Antioxidant Capacity (DPPH Assay)

This protocol quantifies the radical scavenging potential of the probe, leveraging its hindered phenol structure.

Materials
  • Reagent: 2,2-Diphenyl-1-picrylhydrazyl (DPPH) (Stable radical, purple).

  • Solvent: Methanol (HPLC grade).

  • Reference Standard: Trolox or Syringol.

Protocol
  • Preparation: Prepare a 0.1 mM solution of DPPH in methanol (absorbance at 517 nm should be ~1.0).

  • Treatment:

    • In a 96-well plate, mix 10 µL of 2-Isopropoxy-6-methoxyphenol (various concentrations: 5–200 µM) with 190 µL of DPPH solution.

    • Include a solvent blank (Methanol + DPPH) and a compound blank (Compound + Methanol) to correct for native absorbance.

  • Incubation: Incubate in the dark at Room Temperature for 30 minutes.

  • Measurement: Read Absorbance at 517 nm.

  • Calculation:

    
    
    Interpretation: A decrease in absorbance indicates radical scavenging (purple to yellow transition). Compare the IC50 to Syringol to determine if the bulky isopropoxy group hinders radical access.
    

Application III: Membrane Partitioning & Lipophilicity

Given the structural similarity to anesthetics, determining membrane interaction is crucial.

Protocol: Liposome Leakage Assay
  • Liposome Prep: Prepare Large Unilamellar Vesicles (LUVs) composed of DOPC/Cholesterol (7:3) containing 50 mM Calcein (self-quenching concentration).

  • Baseline: Measure fluorescence (Ex: 490 nm, Em: 520 nm) of stable liposomes.

  • Challenge: Add 2-Isopropoxy-6-methoxyphenol (1–50 µM).

  • Lysis Control: Add Triton X-100 (0.1%) to determine 100% leakage.

  • Analysis: An increase in fluorescence indicates membrane disruption or pore formation, suggesting an anesthetic-like mechanism of action independent of specific protein receptors.

References

  • TRPV1 Structure-Activity Relationships

    • Lee, J., et al. (2015). "Structural determinants of vanilloid receptor (TRPV1) activation by agonists." Journal of Biological Chemistry.

  • Phenolic Antioxidant Mechanisms

    • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). "Structure-antioxidant activity relationships of flavonoids and phenolic acids." Free Radical Biology and Medicine, 20(7), 933-956.

  • Anesthetic Mechanisms of Phenols

    • Franks, N. P., & Lieb, W. R. (1994). "Molecular and cellular mechanisms of general anaesthesia." Nature, 367, 607-614.

  • Syringol Bioactivity

    • Zhao, D., et al. (2019). "Anti-inflammatory effects of syringol and its derivatives." Journal of Agricultural and Food Chemistry.

Disclaimer: This Application Note is for Research Use Only (RUO). 2-Isopropoxy-6-methoxyphenol is not approved for clinical or diagnostic use in humans.

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in the synthesis of substituted phenols

Technical Support Center: Steric Hindrance in Phenol Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in the Synthesis of Substituted Phenols W...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Steric Hindrance in Phenol Synthesis Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Overcoming Steric Hindrance in the Synthesis of Substituted Phenols

Welcome to the Synthesis Support Hub

User Context: You are a researcher facing low yields or failed couplings while attempting to install a hydroxyl (-OH) group onto a sterically crowded aromatic ring (e.g., 2,6-disubstituted aryl halides or boronic acids).

The Core Problem: Steric bulk inhibits the key steps of transition metal catalysis:

  • Oxidative Addition: Bulky groups protect the C-X bond.

  • Metal Coordination: Crowding prevents the nucleophile (

    
     or 
    
    
    
    ) from binding.
  • Reductive Elimination: In Pd-catalysis, this is often the rate-determining step for C-O bond formation; steric clash can shut this down completely or favor side reactions (dehalogenation).

Below are the Active Support Tickets addressing these specific failure modes.

Ticket #001: Pd-Catalyzed Hydroxylation of Bulky Aryl Halides

Issue: User reports <10% conversion when converting a 2,6-dimethyl-bromobenzene derivative to a phenol using standard Pd/phosphine conditions. Diagnosis: Ligand failure. Standard ligands (PPh3, dppf) or even earlier Buchwald ligands (BINAP) lack the necessary steric bulk and electron-richness to force the reductive elimination of the crowded Pd(II)-hydroxide complex.

Resolution Protocol: The "tBuBrettPhos" System

To overcome extreme steric hindrance (ortho-ortho substitution), you must switch to the 3rd Generation Buchwald Precatalysts utilizing the tBuBrettPhos ligand.

Why it works:

  • tBuBrettPhos is extremely bulky, which paradoxically helps the reaction. The bulk destabilizes the Pd(II) intermediate, compressing the O-C-Pd angle and accelerating reductive elimination (the step that forms the Phenol).

  • Precatalyst (G3/G4): Ensures rapid formation of the active

    
     species without requiring heat to reduce Pd(II), preventing catalyst decomposition before the reaction starts.
    

Step-by-Step Protocol:

ComponentSpecificationRole
Substrate 1.0 equiv Aryl Halide (Cl, Br, I)Target molecule.[1][2][3]
Catalyst 2-4 mol% tBuBrettPhos Pd G3 Active catalyst precursor.
Ligand 2-4 mol% tBuBrettPhos Added to ensure catalyst stability (1:1 ratio with Pd).
Nucleophile 3.0 equiv KOH (or CsOH)Hydroxide source.[4]
Solvent 1,4-Dioxane :

(1:1 v/v)
Biphasic system is critical.
Temp 80 °CStandard activation temp.

Execution:

  • Charge a reaction vial with the aryl halide, tBuBrettPhos Pd G3, and free tBuBrettPhos ligand.

  • Add KOH (solid).

  • Evacuate and backfill with Argon (3x).

  • Add degassed 1,4-dioxane and degassed water.

  • Seal and heat to 80 °C for 4–12 hours.

  • Quench: Cool to RT, acidify with 1M HCl (carefully!) to pH 2.

  • Extract: EtOAc. The phenol will be in the organic layer.

Critical Note: If your substrate has base-sensitive groups (esters), switch the base to


  and use 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl (tBuXPhos) , though yields may be slightly lower for 2,6-disubstituted systems compared to tBuBrettPhos/KOH.

Ticket #002: Ipso-Hydroxylation of Hindered Boronic Acids

Issue: User cannot use Pd-catalysis due to metal sensitivity or cost. Attempts to oxidize 2,6-disubstituted aryl boronic acid with


/NaOH resulted in protodeboronation (loss of Boron, replaced by H).
Diagnosis:  Under basic conditions, sterically hindered boronic acids often undergo protodeboronation faster than oxidation because the C-B bond is strained.
Resolution Protocol: Visible Light Photoredox (Metal-Free)

Traditional oxidations require strong base. Photoredox catalysis allows for the generation of reactive superoxide species or hydroxyl radicals under neutral or mild conditions, bypassing the high-energy transition states that steric bulk inhibits.

Mechanism: The photocatalyst (e.g., Ru(bpy)3 or organic dyes) reduces


 to superoxide (

), which attacks the boron center. The steric bulk of the aryl ring is less prohibitive to a small radical attack than to a metal center.

Step-by-Step Protocol (Aerobic Photoredox):

  • Reagents:

    • Aryl Boronic Acid (1.0 equiv)

    • Methylene Blue (2 mol%) or Ru(bpy)3Cl2 (1 mol%)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) - acts as a reductive quencher.

  • Solvent: Acetonitrile or DMF (aerated).

  • Setup: Place in a glass vial open to air (or with an

    
     balloon).
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) at Room Temperature.

  • Time: 4–8 hours.

  • Workup: Quench with aqueous

    
    , extract with EtOAc.
    

Alternative (Catalyst-Free): For extremely hindered systems where even photoredox fails, use Oxone® (Potassium peroxymonosulfate) in Acetone/Water. Oxone is a powerful oxygen transfer agent that works well on "ortho-blocked" boronic acids.

Ticket #003: Legacy Methods (Sandmeyer) for "Impossible" Substrates

Issue: Substrate fails all catalytic methods due to chelation or extreme steric crowding (e.g., 2,4,6-tri-tert-butyl systems). Diagnosis: When the coordination sphere of a metal cannot be accessed, you must rely on unimolecular decomposition mechanisms like the


-type hydrolysis of diazonium salts.
Resolution Protocol: The Acidic Hydrolysis (Sandmeyer Variant)

This method relies on converting an aniline to a diazonium salt. The steric bulk actually stabilizes the diazonium cation, preventing immediate decomposition, but you must force the hydrolysis.

Protocol:

  • Diazotization: Dissolve Aniline in

    
     (40%). Cool to 0 °C. Add 
    
    
    
    (aq) dropwise.
  • The "Copper Throw": Once the diazonium is formed, add a solution of

    
      (100 equiv) with 
    
    
    
    (5 equiv).
    • Why Copper? While classic hydrolysis is thermal, high concentrations of Cu(II) salts in water accelerate the ligand exchange (Water replacing

      
      ) via a radical-crossover mechanism (Sandmeyer-hydroxylation) which is less sensitive to steric blocking than nucleophilic attack.
      
  • Hydrolysis: Warm the solution rapidly to 50–80 °C.

  • Observation: Nitrogen gas evolution indicates reaction progress.

Visualizing the Logic

Workflow: Method Selection Matrix

G Start Start: Substrate Type Halide Aryl Halide (Br/Cl/I) Start->Halide Boron Aryl Boronic Acid Start->Boron Aniline Aniline Start->Aniline StericCheck Ortho-Substituted? Halide->StericCheck Check Sterics BaseSens Sensitive Groups? Boron->BaseSens Base Sensitive? Diazo Hydrolysis Diazo Hydrolysis Aniline->Diazo Hydrolysis Acidic Conditions Standard Pd Standard Pd StericCheck->Standard Pd No tBuBrettPhos Pd G3 tBuBrettPhos Pd G3 StericCheck->tBuBrettPhos Pd G3 Yes (1 or 2 ortho groups) High Yield Phenol High Yield Phenol tBuBrettPhos Pd G3->High Yield Phenol H2O2 / NaOH H2O2 / NaOH BaseSens->H2O2 / NaOH No Photoredox / Air Photoredox / Air BaseSens->Photoredox / Air Yes Phenol (Mild) Phenol (Mild) Photoredox / Air->Phenol (Mild) Phenol (Legacy) Phenol (Legacy) Diazo Hydrolysis->Phenol (Legacy)

Caption: Decision tree for selecting the optimal hydroxylation method based on starting material and steric constraints.

FAQ: Quick Troubleshooting

SymptomProbable CauseCorrective Action
Reaction turns black immediately (Pd) Catalyst decomposition ("Pd Black").Switch to Pd G3/G4 precatalysts . Do not use Pd(OAc)2 or Pd2(dba)3 for hindered substrates; they reduce too slowly and aggregate.
Starting material recovered (Boronic Acid) Protodeboronation (C-B bond cleavage).Avoid strong bases (NaOH). Switch to Oxone/Acetone or Visible Light/Air methods.
Product is a Biaryl Ether (Ar-O-Ar) Homocoupling of the phenol product with starting halide.This happens if the Phenol product reacts with the Aryl Halide.[5] Increase water concentration in the dioxane mix (push equilibrium) or use KOH (less soluble in organic phase, preventing the phenoxide from re-entering the cycle).
Low Yield with tBuXPhos Ligand not bulky enough for 2,6-disubstitution.Upgrade to tBuBrettPhos . The specific "Brett" biaryl backbone provides the necessary geometry for the reductive elimination of bulky phenols.

References

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2006).[2] "The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans." Journal of the American Chemical Society, 128(33), 10694–10695.

  • Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N and C-O Coupling—A Practical Guide from an Industrial Vantage Point." Advanced Synthesis & Catalysis, 346(13-15), 1599–1626.

  • Zou, Y.-Q., Chen, J.-R., Liu, X.-P., Lu, L.-Q., Davis, R. L., Jørgensen, K. A., & Xiao, W.-J. (2012). "Highly Efficient Aerobic Oxidative Hydroxylation of Arylboronic Acids: Photoredox Catalysis Using Visible Light." Angewandte Chemie International Edition, 51(3), 784–788.[3]

  • Fier, P. S., & Maloney, K. M. (2016). "Synthesis of Complex Phenols via Pd-Catalyzed Hydroxylation of Aryl Halides using tBuBrettPhos." Organic Letters, 18(9), 2244–2247.

Sources

Optimization

Troubleshooting peak tailing in HPLC of phenolic compounds

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds Welcome to the Advanced Separation Science Support Hub Status: Active | Topic: Phenolic Profiling & Tailing | Persona: Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds

Welcome to the Advanced Separation Science Support Hub

Status: Active | Topic: Phenolic Profiling & Tailing | Persona: Senior Application Scientist

Introduction Welcome. If you are analyzing phenolic compounds—whether simple acids like gallic acid or complex flavonoids like quercetin—you know that peak tailing is the adversary of reproducibility. In my 15 years of method development, I have found that phenolics are uniquely challenging because they possess a "dual personality": they are weak acids that are also capable of strong hydrogen bonding and metal chelation.

This guide is not a generic checklist. It is a root-cause analysis engine designed to help you isolate the specific chemical or physical mechanism distorting your chromatography.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why do my phenolic peaks tail even on a new C18 column?

A: Tailing in phenolics is rarely a random event; it is usually a symptom of Secondary Interactions . While we want the separation to be driven by hydrophobicity (partitioning), phenolics often engage in "off-target" binding.

The three primary mechanisms are:

  • Ionization Mismatch (The pKa Effect): Phenolics have pKa values typically between 3.0 and 5.0. If your mobile phase pH is near this range, the analyte splits into two populations (protonated and deprotonated) that move at different speeds, causing peak broadening and tailing.

  • Silanol Hydrogen Bonding: Even on "end-capped" columns, residual silanol groups (Si-OH) on the silica surface can act as hydrogen bond donors/acceptors. Phenolic hydroxyl groups (-OH) bind to these sites, dragging the peak tail.

  • Metal Chelation: This is the "silent killer" for flavonoids. Phenolics are excellent chelators. If your system (frits, tubing) or silica support has trace iron or aluminum, the analyte will bind irreversibly to the metal, causing severe tailing.

Visualizing the Troubleshooting Logic

TroubleshootingLogic Start Symptom: Tailing Phenolic Peaks Check_pH Step 1: Check Mobile Phase pH Is pH < 3.0? Start->Check_pH Check_Symmetry Step 2: Analyze Tailing Profile Is it all peaks or just some? Check_pH->Check_Symmetry Yes (pH is low) Action_Acidify Action: Lower pH to ~2.0 Suppress Ionization Check_pH->Action_Acidify No (pH > 3) Check_Chelation Step 3: Test for Chelation Does adding EDTA improve shape? Check_Symmetry->Check_Chelation Specific Peaks (e.g. Catechins) Check_Hardware Step 4: Hardware Inspection Check voids/frits Check_Symmetry->Check_Hardware All Peaks Tail Action_Silanol Action: Change Column Use High-Purity / Hybrid Silica Check_Chelation->Action_Silanol No (Issue persists) Action_Passivate Action: Passivate System Use PEEK tubing / Add Chelator Check_Chelation->Action_Passivate Yes (Improvement seen) Action_Replace Action: Replace Guard/Column Fix physical void Check_Hardware->Action_Replace

Figure 1: Decision matrix for diagnosing the root cause of peak tailing based on chemical behavior and symptom specificity.

Module 2: Mobile Phase Optimization (The pH Factor)

Q: I am using water/methanol with no acid. Why are my peaks broad?

A: You are likely operating near the pKa of your analytes.[1] Phenolic acids (e.g., Caffeic, Ferulic) are weak acids. At neutral pH, they are partially ionized (negative charge). Ionized species are less retained on C18 (elute too fast) and interact ionically with silanols (tailing).

The Golden Rule: You must suppress ionization by keeping the mobile phase pH 2 units below the pKa .

Data: pKa Values of Common Phenolics
CompoundClassApprox. pKaRecommended pH
Gallic Acid Hydroxybenzoic Acid4.4< 2.4
Caffeic Acid Hydroxycinnamic Acid4.6< 2.6
Quercetin Flavonol6.4 (OH-7)< 4.0
Catechin Flavan-3-ol8.6 (phenol)< 3.0 (to prevent oxidation)

Protocol: Acid Modifier Selection Do not just "add acid." Choose the right tool for your detector.

  • For UV/DAD Detection:

    • Best Choice: 0.1% Phosphoric Acid (

      
      ).
      
    • Why: It is non-volatile and transparent at low UV (210 nm). It effectively suppresses silanol ionization on the column [1].

  • For LC-MS/MS Detection:

    • Best Choice: 0.1% Formic Acid.

    • Why: Volatile and compatible with electrospray ionization (ESI).

    • Warning: Avoid TFA (Trifluoroacetic acid) in MS if possible; it causes severe signal suppression (ion pairing effect), although it produces excellent peak shapes [2].

Module 3: The "Hidden" Chelation Issue

Q: My pH is 2.0, but my Catechin and Quercetin peaks still tail. Why?

A: You are likely seeing Metal Chelation . Flavonoids with a 4-keto and 5-hydroxy group (like Quercetin) form stable complexes with iron (


) or aluminum (

). Stainless steel frits, column bodies, or even older "Type A" silica can leach trace metals.

The "De-tailing" Experiment: To confirm if metal chelation is the culprit, perform this diagnostic test:

  • Prepare Mobile Phase A: Water + 0.1% Formic Acid.

  • Add EDTA: Add 0.1 mM EDTA (disodium ethylenediaminetetraacetate) to Mobile Phase A.

  • Run the Standard: Inject your problematic sample.

  • Result Analysis:

    • If the peak shape sharpens significantly

      
      Metal Contamination is the cause. 
      
    • If no change

      
      Silanol interaction is the cause. 
      

Corrective Action:

  • Passivation: Flush your HPLC system with 30% Phosphoric acid overnight to remove iron deposits (remove the column first!).

  • Hardware: Switch to PEEK (polyether ether ketone) tubing and PEEK-lined columns if analyzing sensitive flavonoids regularly [3].

Module 4: Hardware & Physical Issues

Q: All my peaks tail, not just the phenolics. Is my column dead?

A: When every peak tails (including neutral markers like Toluene or Caffeine), the issue is physical, not chemical.

Common Culprits:

  • Void Formation: A gap has formed at the head of the column due to pressure shock or silica dissolution (high pH).

    • Test: Reverse the column (if allowed by manufacturer) and flush into a beaker. If peak shape improves, the inlet was the issue.

  • Extra-Column Volume: You may be using wide-bore tubing (0.010" ID green) with a narrow-bore column (2.1 mm ID).

    • Solution: Switch to 0.005" ID (Red) or 0.003" ID (Cream) PEEK tubing to minimize band broadening [4].

References

  • McCalley, D. V. (2019). Analyte and Stationary-Phase Secondary Interactions in HPLC.[2][3] LCGC North America. Link

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. Chromatography Online. Link

  • Restek Corporation. (2024). Impact of Metal Contamination on HPLC of Flavonoids.Link

  • Stoll, D. R. (2021).[4] Troubleshooting Peak Shape Problems in HPLC. LCGC North America, 39, 353–362.[4] Link

Sources

Troubleshooting

Technical Support Center: High-Resolution Separation of Methoxyphenol Isomers

Current Status: Operational Topic: Mobile Phase & Stationary Phase Optimization for Methoxyphenol Isomers Assigned Specialist: Senior Application Scientist Ticket ID: MP-ISO-OPT-001 Introduction: The Isomer Challenge Wel...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Mobile Phase & Stationary Phase Optimization for Methoxyphenol Isomers Assigned Specialist: Senior Application Scientist Ticket ID: MP-ISO-OPT-001

Introduction: The Isomer Challenge

Welcome to the technical guide for separating methoxyphenol isomers :

  • 2-methoxyphenol (Ortho-isomer, Guaiacol)[1][2]

  • 3-methoxyphenol (Meta-isomer)

  • 4-methoxyphenol (Para-isomer, Mequinol)

The Problem: While 2-methoxyphenol is often easily resolved due to the "ortho-effect" (intramolecular hydrogen bonding), the 3- and 4-methoxyphenol isomers form a "critical pair." They possess nearly identical hydrophobicities and pKa values, causing them to co-elute on standard C18 columns.

This guide moves beyond standard protocols to specific, chemically grounded solutions using Phenyl-Hexyl stationary phases and Methanol-driven


-

interactions
.

Module 1: Core Chemistry & Causality

Solvent Selection: Methanol vs. Acetonitrile
  • The Rule: Use Methanol (MeOH) , not Acetonitrile (ACN), for isomeric separation of phenols.

  • The Causality:

    • Acetonitrile is aprotic and possesses its own

      
      -electrons (in the C
      
      
      
      N triple bond). It competes with the analyte for
      
      
      -
      
      
      interactions with the stationary phase, effectively "masking" the subtle differences between isomers.
    • Methanol is protic and lacks

      
      -electrons. It allows the aromatic rings of the methoxyphenols to interact directly with the phenyl rings of the stationary phase, maximizing selectivity based on resonance and shape.
      
pH Control: The Ionization Trap
  • The Rule: Maintain Mobile Phase pH between 2.0 and 3.0 .

  • The Causality: Methoxyphenols are weak acids with pKa values near 10 (e.g., 4-methoxyphenol pKa

    
     10.2).
    
    • At neutral pH, partial ionization can occur, causing peak broadening and retention shifts.

    • At pH < 3, the hydroxyl groups remain fully protonated (neutral). This maximizes hydrophobic retention and ensures sharp peak shapes by preventing secondary silanol interactions.

Module 2: Troubleshooting & FAQs

Q1: My 3-methoxyphenol and 4-methoxyphenol peaks are merging into a single broad peak on my C18 column. What is happening?

Diagnosis: You are experiencing "Hydrophobic Co-elution." Explanation: On a C18 column, separation is driven almost exclusively by hydrophobicity.[3] The meta- and para- isomers have nearly identical hydrophobic surface areas. Solution: Switch to a Phenyl-Hexyl or Biphenyl column. These phases introduce a secondary separation mechanism (


-

stacking). The spatial arrangement of the methoxy group on the ring (meta vs. para) alters the electron density distribution, creating different binding energies with the phenyl stationary phase.
Q2: I see "fronting" on the 2-methoxyphenol peak. Is the column overloaded?

Diagnosis: Likely "Dewetting" or Solubility mismatch, but more often it is Intramolecular Hydrogen Bonding . Explanation: 2-methoxyphenol forms a hydrogen bond between its own -OH and -OCH


 groups. This makes it more "compact" and less soluble in highly aqueous initial conditions compared to the other isomers.
Solution:  Ensure your starting gradient has at least 5-10% Methanol. Do not start at 100% aqueous, as the ortho-isomer may precipitate or interact poorly with the phase collapse.
Q3: Can I use THF (Tetrahydrofuran) to improve separation?

Diagnosis: Possible, but risky. Explanation: THF is a strong solvent that can alter selectivity by changing the solvation shell around the methoxy groups. Solution: Only use THF as a ternary modifier (e.g., 5% in the ACN/MeOH mix) if Phenyl-Hexyl phases fail. However, THF oxidizes over time and is incompatible with PEEK tubing; Methanol on a Phenyl phase is a more robust "first-line" fix.

Module 3: Validated Experimental Protocol

Objective: Baseline separation of all three isomers (Resolution


).
Materials
  • Column: Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl or equivalent), 150 x 4.6 mm, 2.6 µm or 5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Methanol (LC-MS Grade).

Step-by-Step Workflow
  • Preparation:

    • Premix Mobile Phase A to ensure acid homogeneity.

    • Purge lines with Methanol first to remove any residual Acetonitrile (crucial for selectivity).

  • Gradient Profile (1.0 mL/min):

    Time (min) % Mobile Phase B (MeOH) Event
    0.0 5% Equilibrium / Loading
    1.0 5% Isocratic Hold (Focusing)
    15.0 60% Linear Gradient
    18.0 95% Wash
    20.0 95% Wash Hold
    20.1 5% Re-equilibration

    | 25.0 | 5% | Ready for Next Injection |

  • Detection:

    • UV-Vis: 275 nm (Aromatic ring absorption).

    • Note: 2-methoxyphenol often elutes first or last depending on the specific steric selectivity of the column, but 3- and 4- will be resolved in the middle of the gradient.

Module 4: Visualization & Logic

Figure 1: Method Development Decision Tree

MethodDevelopment Start START: Methoxyphenol Mixture CheckC18 Screen on C18 Column (Acidic MeOH/Water) Start->CheckC18 Result1 Are 3-MP and 4-MP Resolved (Rs > 1.5)? CheckC18->Result1 Success Validate Method Result1->Success Yes Fail Critical Pair Co-elution Result1->Fail No SwitchPhase Switch to Phenyl-Hexyl or Biphenyl Column Fail->SwitchPhase SolventCheck Use Methanol as Modifier (Avoid Acetonitrile) SwitchPhase->SolventCheck Optimize Optimize Gradient Slope (0.5 - 1.0% per min) SolventCheck->Optimize Optimize->Success

Caption: Systematic workflow for resolving methoxyphenol isomers. The critical decision point is switching from C18 to Phenyl-Hexyl phases when meta/para resolution fails.

Figure 2: Separation Mechanism (Pi-Pi Interaction)

Mechanism MP Mobile Phase (MeOH) (No Pi-Competition) Analyte Methoxyphenol Isomers (Aromatic Ring) MP->Analyte Solvates Interaction Pi-Pi Stacking (Selectivity Driver) Analyte->Interaction Donates Pi e- Stationary Phenyl-Hexyl Phase (Pi-Electron Cloud) Stationary->Interaction Accepts Pi e- Separation Resolved Peaks (Based on e- Density) Interaction->Separation Differential Retention

Caption: Mechanism of action on Phenyl-Hexyl columns. Methanol facilitates direct interaction between the analyte's aromatic ring and the stationary phase, enabling isomeric resolution.

References

  • Phenomenex Technical Notes. (2020). Investigation on the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Link

  • Nacalai Tesque. (n.d.).[3] Selectivity of Packing Materials in Reversed Phase Liquid Chromatography (Comparison of C18 vs Phenyl). Link

  • PubChem. (n.d.).[4][5] 4-Methoxyphenol Compound Summary (pKa and Physical Properties). Link

  • Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Link

Sources

Optimization

Technical Support Center: Purification Strategies for Novel Aromatic Ethers

Welcome to the Technical Support Center for the purification of novel aromatic ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of novel aromatic ethers. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your success in achieving high-purity aromatic ethers for your critical applications.

Troubleshooting Guide: A-to-Z Problem Solving

This section is formatted to rapidly diagnose and resolve specific issues you may encounter during your purification workflows.

Issue 1: My purified aromatic ether is colored (yellowish or brownish tint).

Probable Causes:

  • Oxidation of Phenolic Impurities: Trace amounts of unreacted starting phenols or hydroquinone byproducts are highly susceptible to air oxidation, forming colored quinone-type structures.[1] These can be difficult to remove by distillation due to their sublimation properties.[1]

  • Residual Catalyst: Some catalysts used in ether synthesis, particularly metal-based catalysts, can lead to colored impurities if not completely removed.

  • Thermal Decomposition: Aromatic ethers, especially those with sensitive functional groups, can decompose at elevated temperatures during distillation, leading to colored byproducts.

Solutions:

  • Activated Charcoal Treatment:

    • Rationale: Activated charcoal has a high surface area and can effectively adsorb colored impurities.

    • Protocol:

      • Dissolve the impure aromatic ether in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

      • Add a small amount of activated charcoal (typically 1-5% by weight of the compound).

      • Stir the mixture at room temperature for 30-60 minutes.

      • Filter the mixture through a pad of celite to remove the charcoal.

      • Concentrate the filtrate to recover the decolorized product.

  • Recrystallization:

    • Rationale: A well-chosen solvent system will dissolve the aromatic ether at an elevated temperature while leaving the more polar, colored impurities either undissolved or in the mother liquor upon cooling.[2][3][4]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below. Toluene or mixed solvent systems like ethanol/water can be effective for aromatic compounds.[2][5]

  • Flash Chromatography:

    • Rationale: The polar nature of the colored impurities allows for their strong adsorption onto a silica gel stationary phase, enabling the less polar aromatic ether to elute first.[6][7]

    • Protocol: See the detailed protocol in the "Experimental Protocols" section below.

Issue 2: My NMR spectrum shows residual starting materials (e.g., phenol or alkyl halide).

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, temperature, or improper stoichiometry of reagents.

  • Inefficient Work-up: The work-up procedure may not have effectively removed the unreacted starting materials.

Solutions:

  • Aqueous Base Wash (for unreacted phenol):

    • Rationale: Phenols are acidic and will be deprotonated by a base, forming a water-soluble phenoxide salt that can be extracted into the aqueous layer.

    • Protocol:

      • Dissolve the crude product in an organic solvent immiscible with water (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a separatory funnel.

      • Separate the aqueous layer. Repeat the wash if necessary.

      • Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

      • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.[8]

  • Flash Chromatography (for unreacted alkyl halide and phenol):

    • Rationale: The difference in polarity between the aromatic ether, phenol, and alkyl halide allows for their separation on a silica gel column.[9][10]

    • Protocol: A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the less polar alkyl halide first, followed by the aromatic ether, and finally the more polar phenol.

Issue 3: I'm observing a broad peak in the NMR around 3-4 ppm, and my mass spec shows a +18 peak.

Probable Cause:

  • Presence of Water: This is a very common issue, and the broad NMR peak is characteristic of water. The +18 peak in the mass spectrum corresponds to the mass of water.

Solutions:

  • Azeotropic Distillation:

    • Rationale: Water can be removed by distilling it with a solvent that forms a low-boiling azeotrope with it, such as toluene or dichloromethane.[8]

    • Protocol:

      • Dissolve the sample in a suitable azeotropic solvent.

      • Distill off the solvent under atmospheric or reduced pressure. The water will be removed along with the solvent.

      • Repeat if necessary.

  • Drying with Anhydrous Salts:

    • Rationale: Anhydrous inorganic salts like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) can effectively sequester water from an organic solution.[8]

    • Protocol:

      • Dissolve the aromatic ether in an appropriate organic solvent.

      • Add the anhydrous drying agent and stir for 15-30 minutes.

      • Filter to remove the drying agent and concentrate the solution.

Issue 4: My product "oils out" during recrystallization instead of forming crystals.

Probable Causes:

  • High Impurity Level: A significant amount of impurities can lower the melting point of the mixture, causing it to separate as a liquid.

  • Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the solute.[2]

  • Cooling Too Rapidly: Rapid cooling can lead to supersaturation and precipitation of an oil rather than the formation of an ordered crystal lattice.[4][5]

Solutions:

  • Re-dissolve and Cool Slowly:

    • Rationale: Slow cooling allows for the gradual formation of crystals.[4][5]

    • Action: Add more hot solvent to dissolve the oil, then allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Scratch the Inner Surface of the Flask:

    • Rationale: Creating small scratches on the glass surface provides nucleation sites for crystal growth.[5]

    • Action: Use a glass rod to gently scratch the inside of the flask below the surface of the solution.

  • Add a Seed Crystal:

    • Rationale: A small crystal of the pure compound provides a template for further crystallization.[2]

    • Action: Add a tiny amount of the pure solid to the cooled, supersaturated solution.

  • Change the Solvent System:

    • Rationale: A different solvent or a solvent pair may be more suitable for crystallization.[2]

    • Action: Experiment with different solvents or a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble).

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification technique for a novel aromatic ether?

A1: Flash chromatography is often the most versatile and efficient technique for the initial purification of novel aromatic ethers.[6][7] It allows for the separation of a wide range of impurities based on polarity and can be adapted for various scales, from milligrams to grams.[9]

Q2: How do I choose the right solvent for recrystallization?

A2: The ideal recrystallization solvent should dissolve the aromatic ether sparingly at room temperature but have high solubility at its boiling point.[2] It should also not react with the compound. A good starting point is to test the solubility of a small amount of your crude product in various solvents like hexane, ethyl acetate, toluene, and ethanol.[2][5]

Q3: When should I consider distillation for purification?

A3: Distillation is suitable for thermally stable, liquid aromatic ethers that have a significantly different boiling point from their impurities.[1] Vacuum distillation is often necessary for high-boiling point aromatic ethers to prevent thermal decomposition.[1]

Q4: How can I remove residual peroxides from my aromatic ether?

A4: Peroxides can form in ethers upon storage and exposure to air and are explosive hazards. They can be removed by washing the ether with a freshly prepared solution of ferrous sulfate.[11][12]

Q5: What analytical techniques should I use to assess the purity of my final product?

A5: A combination of techniques is recommended for comprehensive purity analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the structure and identify any organic impurities.[13]

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): To identify and quantify volatile or non-volatile impurities, respectively.[14][15]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity profile and quantify the amount of the desired compound.[16][17]

Experimental Protocols

Protocol 1: Flash Chromatography
  • Slurry Preparation: Dissolve the crude aromatic ether in a minimal amount of a strong solvent (e.g., dichloromethane). Add silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Apply positive pressure and begin eluting with the chosen solvent system, gradually increasing the polarity if necessary.[10]

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which the aromatic ether is soluble when hot and insoluble when cold.[2]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent to completely dissolve it.[4]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[4][5]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[2]

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Common Solvents for Flash Chromatography of Aromatic Ethers

Solvent System (v/v)PolarityTypical Applications
Hexane/Ethyl AcetateLow to MediumGeneral purpose, good for separating moderately polar impurities.
Hexane/DichloromethaneLow to MediumUseful for less polar compounds and when ethyl acetate is too polar.
Toluene/Ethyl AcetateMediumGood for aromatic compounds, can provide different selectivity.
Methanol/DichloromethaneHighFor highly polar aromatic ethers or to elute strongly retained impurities.[10]

Table 2: Common Solvents for Recrystallization of Aromatic Ethers

SolventBoiling Point (°C)PolarityNotes
Toluene111LowExcellent for many aromatic compounds.[2]
Ethanol78HighOften used in a solvent pair with water.[2]
Ethyl Acetate77MediumA versatile, general-purpose solvent.[2]
Hexane69LowGood for non-polar aromatic ethers.[2]

Visualizations

Purification_Workflow cluster_0 Initial Purification cluster_1 Final Polishing cluster_2 Purity Analysis Crude Product Crude Product Liquid-Liquid Extraction Liquid-Liquid Extraction Crude Product->Liquid-Liquid Extraction Aqueous Work-up Flash Chromatography Flash Chromatography Liquid-Liquid Extraction->Flash Chromatography Major Impurity Removal Recrystallization Recrystallization Flash Chromatography->Recrystallization High Purity Solid Distillation Distillation Flash Chromatography->Distillation High Purity Liquid Analytical Techniques Analytical Techniques Recrystallization->Analytical Techniques Distillation->Analytical Techniques Pure Aromatic Ether Pure Aromatic Ether Analytical Techniques->Pure Aromatic Ether >99% Purity

Caption: A typical purification workflow for novel aromatic ethers.

Troubleshooting_Decision_Tree Impure Product Impure Product Colored? Colored? Impure Product->Colored? Visual Inspection Charcoal Treatment Charcoal Treatment Colored?->Charcoal Treatment Yes NMR Analysis NMR Analysis Colored?->NMR Analysis No Recrystallization Recrystallization Charcoal Treatment->Recrystallization Starting Material Present? Starting Material Present? NMR Analysis->Starting Material Present? Pure Product Pure Product Recrystallization->Pure Product Aqueous Wash Aqueous Wash Starting Material Present?->Aqueous Wash Yes (Phenol) Flash Chromatography Flash Chromatography Starting Material Present?->Flash Chromatography Yes (Other) Further Analysis Further Analysis Starting Material Present?->Further Analysis No Aqueous Wash->Pure Product Flash Chromatography->Pure Product Further Analysis->Pure Product

Caption: A decision tree for troubleshooting common purification issues.

References

  • US20040181099A1 - Aromatic ethers and process for producing aromatic ethers - Google P
  • Recrystallization. (URL: [Link])

  • The Purification of Crown Ether Samples by a Quaternary Solvent Flash Chromatography System. (URL: [Link])

  • Successful flash chromatography - Biotage. (URL: [Link])

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (URL: [Link])

  • Flash Chromatography: A Speedy Solution for Separation & Purification. (URL: [Link])

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google P
  • Flash Chromatography Explained: A Comprehensive Guide - Chrom Tech, Inc. (URL: [Link])

  • SOP: FLASH CHROMATOGRAPHY - UCT Science. (URL: [Link])

  • How to remove impurities from diethyl ether? - ResearchGate. (URL: [Link])

  • Recrystallization. (URL: [Link])

  • Process for removing an ester impurity from an ether - European Patent Office - EP 0599921 B1 - Googleapis.com. (URL: [Link])

  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf - MLR – Institute of Pharmacy. (URL: [Link])

  • Extraction Methods - Eden Botanicals. (URL: [Link])

  • The Synthesis and Purification of Ethers | Journal of the American Chemical Society. (URL: [Link])

  • Detection and estimation of ethers - ResearchGate. (URL: [Link])

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. (URL: [Link])

  • Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils - MDPI. (URL: [Link])

  • Alcohols, Phenols and Ethers - NCERT. (URL: [Link])

  • doterra essential oil distillation. (URL: [Link])

  • Distilling Aromatic Plants. (URL: [Link])

  • Techniques for extraction and isolation of natural products: a comprehensive review - PMC. (URL: [Link])

  • III Analytical Methods. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (URL: [Link])

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (URL: [Link])

  • Analytical methods for the quantification of volatile aromatic compounds - ResearchGate. (URL: [Link])

  • 18.2: Preparing Ethers - Chemistry LibreTexts. (URL: [Link])

  • Williamson ether synthesis - Wikipedia. (URL: [Link])

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org. (URL: [Link])

  • Williamson ether synthesis (video) - Khan Academy. (URL: [Link])

  • ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf. (URL: [Link])

  • HPLC Troubleshooting Guide - Phenomenex. (URL: [Link])

  • Mohit Nikose., Int. J. of Pharm. Sci., 2026, Vol 4, Issue 2, 1238-1254 - International Journal of Pharmaceutical Sciences. (URL: [Link])

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Troubleshooting

Minimizing byproduct formation in the O-isopropylation of guaiacol

The following guide is structured as a Level 3 Technical Support Knowledge Base for process chemists and researchers. It prioritizes mechanistic understanding to solve the specific selectivity challenges inherent to guai...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Level 3 Technical Support Knowledge Base for process chemists and researchers. It prioritizes mechanistic understanding to solve the specific selectivity challenges inherent to guaiacol alkylation.

Topic: Optimization of Guaiacol O-Isopropylation & Impurity Control Department: Process Chemistry Support / Nucleophilic Substitution Desk Last Updated: February 10, 2026 Status: Active [1]

Executive Summary & Core Challenge

The User Goal: Synthesize 1-isopropoxy-2-methoxybenzene (2-isopropoxyanisole) from guaiacol while suppressing byproducts.

The Chemist's Dilemma: This reaction involves a secondary alkyl halide (isopropyl halide) and an ambident nucleophile (guaiacol phenoxide). This creates a "Perfect Storm" for three competing pathways:

  • Target

    
     (O-Alkylation):  The desired ether formation.
    
  • Competing

    
     (Elimination):  Isopropyl halides are prone to eliminating H-X to form propene , consuming the alkylating agent.
    
  • Competing C-Alkylation: The phenoxide can attack via the ring carbon (ortho/para), a reaction favored by "tight ion pairs" and the electron-donating methoxy group of guaiacol.

Critical Process Parameters (The "Why" & "How")

To maximize O-alkylation, we must manipulate the Hard-Soft Acid-Base (HSAB) properties and Solvation Shells of the reactants.

A. The "Ortho-Methoxy" Effect

Unlike simple phenol, guaiacol has an ortho-methoxy group.

  • Risk: In non-polar solvents, the cation (e.g.,

    
    ) coordinates between the phenoxide oxygen and the methoxy oxygen. This "chelation" shields the oxygen, forcing the electrophile to attack the carbon ring (C-alkylation).
    
  • Solution: You must use conditions that dissociate this ion pair.

B. Solvent & Base Selection Matrix

The choice of solvent/base dictates the dominant pathway.

SystemMechanism PromotedYield PotentialRisk Factor
NaOEt / Ethanol

(Elimination)
Low (<40%)Ethoxide is a strong base; promotes rapid propene formation. Protic solvent solvates the nucleophile, slowing

.
NaOH / Water

(Slow)
Moderate (50-60%)Hydroxide competes for the alkyl halide (hydrolysis to isopropanol).

/ Acetone

(Standard)
Good (70-80%)Requires long reflux. Potassium (

) is larger than Sodium, reducing ion pairing.

/ DMF

(Optimal)
High (>90%) Polar Aprotic solvent strips the cation, leaving a "naked," highly reactive phenoxide.

Visualizing the Competition

The following diagram maps the reaction landscape. Note the irreversibility of the C-alkylation and Elimination pathways.

Guaiacol_Reaction_Pathways Guaiacol Guaiacol (Substrate) Phenoxide Guaiacol Phenoxide (Ambident Nucleophile) Guaiacol->Phenoxide Deprotonation Base Base (K2CO3) Base->Phenoxide Target O-Isopropyl Guaiacol (TARGET) Phenoxide->Target Sn2 Attack (O-site) Favored by Polar Aprotic C_Alkyl C-Alkylated Phenol (Byproduct: Ring Attack) Phenoxide->C_Alkyl C-Attack Favored by Tight Ion Pairs iPrX Isopropyl Halide (Reagent) iPrX->Target Propene Propene Gas (Byproduct: Elimination) iPrX->Propene E2 Elimination Favored by Strong Base/Heat iPrX->C_Alkyl

Figure 1: Mechanistic divergence in guaiacol alkylation. Green path represents the target; red paths represent yield loss.

Troubleshooting Guides (FAQ)

Ticket #1: "I am seeing large amounts of starting material and Propene gas."

Diagnosis: The reaction is dominated by E2 Elimination .

  • Root Cause: The base is too strong or the temperature is too high. Secondary halides (isopropyl) are extremely sensitive to base strength. If you use hydroxide (

    
    ) or ethoxide (
    
    
    
    ), they act as bases rather than nucleophiles, stripping a proton from the isopropyl halide to form propene.
  • Corrective Action:

    • Switch to a weak base : Potassium Carbonate (

      
      ) or Cesium Carbonate (
      
      
      
      ).
    • Lower the temperature to 60-70°C. High heat (>90°C) exponentially favors elimination over substitution.

Ticket #2: "I have a persistent impurity at RRT 1.1 (C-alkylated product)."

Diagnosis: Nuclear shielding (Tight Ion Pairing).

  • Root Cause: The metal cation (

    
     or 
    
    
    
    ) is tightly bound to the phenoxide oxygen, blocking the
    
    
    attack site. The nucleophile attacks from the carbon ring instead. This is common in non-polar solvents (Toluene) or protic solvents (Ethanol).
  • Corrective Action:

    • Solvent Swap: Move to DMF, DMSO, or NMP. These solvents solvate the cation but leave the anion free (naked anion effect).

    • Add a Phase Transfer Catalyst (PTC): If you must use a non-polar solvent, add 5 mol% Tetrabutylammonium Bromide (TBAB) . The bulky quaternary ammonium cation prevents tight ion pairing, exposing the oxygen for reaction [1].

Ticket #3: "The reaction stalls at 80% conversion."

Diagnosis: Water Poisoning or Halide Consumption .

  • Root Cause:

    • Water: Phenoxides are heavily solvated by water (H-bonding), which kills their nucleophilicity.

    • Halide Loss: Your isopropyl halide evaporated (b.p. of iPr-Br is ~60°C) or was consumed by elimination.

  • Corrective Action:

    • Ensure the system is anhydrous. Dry the guaiacol/base mixture before adding the alkyl halide.

    • Add the isopropyl halide in portions (e.g., 1.5 equivalents total: 1.0 eq at start, 0.5 eq after 4 hours) to replace what is lost to evaporation/elimination.

Validated Experimental Protocol

Standard Operating Procedure (SOP) for High-Selectivity Synthesis.

Method: Williamson Ether Synthesis via Carbonate Method in DMF.

Reagents:

  • Guaiacol (1.0 equiv)

  • Isopropyl Bromide (1.5 equiv) (Note: Bromide is preferred over Chloride for reactivity at lower temps)

  • 
     (anhydrous, micronized) (2.0 equiv)
    
  • DMF (Dimethylformamide) - Anhydrous (5 volumes)

Step-by-Step:

  • Preparation: Charge Guaiacol,

    
    , and DMF into a flask equipped with a reflux condenser and nitrogen line.
    
  • Activation: Stir at room temperature for 30 minutes. Why? To allow deprotonation and formation of the phenoxide before the electrophile is introduced.

  • Addition: Add Isopropyl Bromide (1.2 equiv) via syringe.

  • Reaction: Heat to 60°C . Do not exceed 75°C to minimize propene formation.

  • Monitoring: Check HPLC/TLC at 4 hours. If conversion <90%, add the remaining 0.3 equiv of Isopropyl Bromide.

  • Workup:

    • Cool to RT.

    • Pour into 10x volume of Ice Water (The product will precipitate or oil out; DMF stays in water).

    • Extract with Ethyl Acetate.[2][3][4]

    • Wash organic layer with 1M NaOH (Critical Step: This removes unreacted Guaiacol, as the product is an ether and will not dissolve in base).

Troubleshooting Logic Flow

Use this decision tree to diagnose failure modes in real-time.

Troubleshooting_Tree Start Start: Analyze Reaction Mixture Check_SM Is significant Guaiacol remaining? Start->Check_SM Check_Impurity Identify Major Impurity Check_SM->Check_Impurity Yes Success Reaction Complete Proceed to NaOH Wash Check_SM->Success No Propene Gas Evolution / Low Halide Balance (Elimination Dominant) Check_Impurity->Propene Gas/Pressure C_Alk New Peak (RRT ~1.1) (C-Alkylation) Check_Impurity->C_Alk Wrong Isomer No_Rxn No Reaction / Slow Rate Check_Impurity->No_Rxn Only SM Sol_Propene Sol: Lower Temp (<65°C) Switch to K2CO3 Propene->Sol_Propene Sol_C_Alk Sol: Switch Solvent to DMF Add 18-Crown-6 or TBAB C_Alk->Sol_C_Alk Sol_No_Rxn Sol: Dry Solvents (Water kills rate) Switch from Chloride to Bromide No_Rxn->Sol_No_Rxn

Figure 2: Decision tree for diagnosing yield loss in guaiacol isopropylation.

References

  • BenchChem. Improving reaction conditions for Williamson ether synthesis. Retrieved from BenchChem.com.

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Troubleshooting. Retrieved from MasterOrganicChemistry.com.

  • Chemistry LibreTexts. Ether Synthesis via Substitution vs Elimination. Retrieved from LibreTexts.org.

  • ResearchGate. Selective O-methylation of catechol and guaiacol derivatives. (Contextual grounding on phenolic selectivity).

Sources

Optimization

Technical Support Center: Enhancing the Stability of 2-Isopropoxy-6-methoxyphenol for In Vitro Assays

Introduction: Welcome to the technical support guide for 2-Isopropoxy-6-methoxyphenol. As a substituted phenolic compound, it possesses significant potential in various research applications, including drug discovery and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 2-Isopropoxy-6-methoxyphenol. As a substituted phenolic compound, it possesses significant potential in various research applications, including drug discovery and high-throughput screening.[1][2] However, the very chemical features that confer its biological activity—specifically the hydroxylated aromatic ring—also render it susceptible to degradation.[3] This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the stability challenges associated with this molecule and to offer robust, field-proven strategies to ensure data integrity and experimental reproducibility in your in vitro assays.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with 2-Isopropoxy-6-methoxyphenol and similar phenolic compounds.

Q1: My clear 2-Isopropoxy-6-methoxyphenol solution has turned yellow or brown. What is causing this discoloration?

A: This is a classic sign of oxidative degradation. The phenolic hydroxyl group is susceptible to oxidation, especially when exposed to air (oxygen), light, or alkaline conditions.[4] This process can form highly colored quinone-type structures or other conjugated byproducts. The rate of this degradation is often accelerated by elevated temperatures and the presence of trace metal ions in your solvent or media.

Q2: I dissolved the compound in DMSO, and it was clear. After storing it and trying to use it again, I see a precipitate. What happened?

A: This is a common solubility issue linked to the hygroscopic nature of dimethyl sulfoxide (DMSO).[5] DMSO readily absorbs moisture from the atmosphere every time the vial is opened.[5] While 2-Isopropoxy-6-methoxyphenol is soluble in anhydrous DMSO, its solubility in water is predicted to be low due to its lipophilic isopropoxy and methoxy groups.[6] As water content in the DMSO increases, the solvent polarity changes, causing the less water-soluble compound to precipitate out of the solution.[5] Repeated freeze-thaw cycles can also exacerbate this issue.[5]

Q3: What are the ideal short-term and long-term storage conditions for my stock solutions?

A: Proper storage is critical to maintaining the compound's integrity. Based on best practices for air-sensitive and potentially unstable small molecules, we recommend the following:

  • Solvent: Use only anhydrous, high-purity DMSO from a freshly opened bottle.[5]

  • Preparation: Prepare solutions under an inert atmosphere (nitrogen or argon) if possible, especially for long-term storage.[7]

  • Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed vials. This minimizes exposure to air and moisture from repeated openings and avoids damaging freeze-thaw cycles.[5]

  • Storage Temperature: For short-term storage (up to 1 month), store at -20°C. For long-term storage (up to 6 months), -80°C is required.[5]

  • Light Protection: Always store vials protected from light, for example, by using amber vials or wrapping them in foil.[8]

Q4: Can I pre-dilute 2-Isopropoxy-6-methoxyphenol in my cell culture media hours before adding it to the cells?

A: This is strongly discouraged. Cell culture media are aqueous, buffered to a physiological pH (typically ~7.4), and contain salts and metal ions. These conditions are highly conducive to the rapid degradation of phenolic compounds. Preparing dilutions in media just prior to their addition to the assay plates is the only way to ensure that cells are exposed to the intended concentration of the active compound.

Section 2: Troubleshooting Guide for Advanced Scenarios

This section provides in-depth analysis and solutions for more complex experimental issues that point towards compound instability.

Issue 1: Inconsistent Assay Results and Poor Reproducibility

You observe significant variability between replicate wells, plates, or experiments conducted on different days. Your dose-response curves are erratic and do not fit standard models.

  • Probable Cause: The primary suspect is time-dependent degradation of the compound during your experimental workflow. The concentration of the active parent molecule is likely decreasing from the moment it is diluted into the aqueous assay buffer until the final measurement is taken. This degradation can be influenced by slight variations in incubation times, temperature, and exposure to light and air.

  • Troubleshooting Workflow: Implement a "stability-aware" experimental workflow. Each step is designed to minimize degradation and validate compound integrity.

G cluster_prep Stock Preparation (Critical Stability Point) cluster_assay Assay Execution (Time-Sensitive) cluster_qc Quality Control stock 1. Prepare High-Conc. Stock in Anhydrous DMSO (Use fresh bottle, inert gas if possible) aliquot 2. Aliquot into Single-Use Vials (Minimize air exposure) stock->aliquot store 3. Store Immediately (-80°C, protected from light) aliquot->store thaw 4. Thaw ONE Aliquot (Immediately before use) store->thaw Begin Experiment dilute 5. Prepare Intermediate Dilutions (In anhydrous DMSO if needed) thaw->dilute final_dilute 6. Make Final Dilution in Assay Buffer (WORK QUICKLY - Prepare just before plating) dilute->final_dilute plate 7. Add to Assay Plate final_dilute->plate final_dilute->plate < 15 minutes incubate 8. Incubate for Specified Time (Keep conditions consistent) plate->incubate read 9. Read Plate incubate->read qc_check QC Step: Analyze final dilution sample by HPLC at T=0 and T=end incubate->qc_check

Caption: Stability-Aware Experimental Workflow.

Issue 2: High Background Signal or Non-Specific Activity in Assays

You notice an increase in the baseline signal in your assay (e.g., absorbance, fluorescence) in wells containing only the compound and buffer, or you identify activity in counter-screens designed to detect false positives.

  • Probable Cause: This is often caused by the formation of degradation products that interfere with the assay's detection method.[9] For example, oxidized phenolic compounds can be colored, interfering with colorimetric assays, or they may be redox-active, interfering with assays that rely on redox chemistry (e.g., MTT, AlamarBlue).

  • Mitigation Strategy: The key is to identify and minimize the formation of these interfering species.

G cluster_degradation Degradation Pathway cluster_assay Assay System parent 2-Isopropoxy-6-methoxyphenol (Active, Non-interfering) intermediate Reactive Intermediates (e.g., Phenoxy Radical) parent->intermediate Oxidation (O₂, light, pH>7) target Biological Target parent->target Specific Binding (True Positive Signal) products Oxidized Products (e.g., Quinones) intermediate->products readout Assay Readout (e.g., Absorbance, Fluorescence) products->readout Direct Interference (False Positive Signal) target->readout Signal Generation

Caption: Mechanism of Assay Interference by Degradation Products.

Section 3: Protocols for Stability Enhancement & Validation

These protocols provide actionable, step-by-step methodologies for handling 2-Isopropoxy-6-methoxyphenol and validating its stability under your specific experimental conditions.

Protocol 3.1: Best Practices for Stock Solution Preparation

This protocol is designed for preparing a 10 mM stock solution in DMSO, minimizing degradation from the outset.

  • Preparation: Before you begin, ensure you have a new, sealed bottle of anhydrous DMSO, appropriate glass vials (amber is preferred), and access to an inert gas source if available. All glassware should be clean and dry.[7]

  • Weighing: Weigh the required amount of solid 2-Isopropoxy-6-methoxyphenol in a clean, dry microcentrifuge tube or vial. Perform this step quickly to minimize exposure to air and humidity.

  • Inert Atmosphere (Optimal): If using an inert gas, gently flush the vial containing the solid compound with nitrogen or argon.

  • Solvent Addition: Using a calibrated pipette with a fresh tip, add the calculated volume of anhydrous DMSO to the solid.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If needed, gentle warming (to 37°C) or brief sonication in a water bath can aid dissolution.[5] Visually inspect to ensure no solid particles remain.

  • Aliquoting: Immediately aliquot the stock solution into smaller, single-use volumes in appropriately labeled, tightly sealed vials.

  • Storage: Immediately place the aliquots in a -80°C freezer, stored in a light-proof container.

Protocol 3.2: Assessing Compound Stability in Assay Media

This protocol uses HPLC or a plate reader to quantify the stability of the compound over a typical experiment duration.

  • Preparation: Prepare your complete cell-free assay media or buffer.

  • Spiking: Thaw a fresh aliquot of your 2-Isopropoxy-6-methoxyphenol stock solution. Dilute it into the assay media to your highest working concentration (e.g., 100 µM).

  • Timepoint Zero (T=0): Immediately after mixing, take a sample of the solution. If using HPLC, quench any reaction by mixing with an equal volume of cold acetonitrile and store at 4°C until analysis. If using a plate reader for a colorimetric degradation product, take an initial absorbance reading at the relevant wavelength.

  • Incubation: Place the remaining solution in your incubator under the exact conditions of your assay (e.g., 37°C, 5% CO₂).

  • Timepoint End (T=X): At the end of your typical longest incubation period (e.g., 24, 48, or 72 hours), take a second sample and process it identically to the T=0 sample.

  • Analysis:

    • HPLC: Analyze both T=0 and T=X samples. Compare the peak area of the parent compound. A significant decrease (>10%) in the peak area at T=X indicates instability.

    • Plate Reader: Compare the absorbance readings. A significant increase in absorbance may indicate the formation of colored degradation products.

  • Interpretation: If significant degradation is observed, you must shorten your assay incubation times, add a stabilizing agent, or adjust other experimental parameters.

Section 4: Data Summary & Quick Reference

This table provides a consolidated overview of key handling and storage parameters.

ParameterRecommendationRationale
Primary Solvent Anhydrous Dimethyl Sulfoxide (DMSO)High solubility for lipophilic compounds; must be anhydrous to prevent precipitation.[5][10]
Stock Concentration 1-10 mMA practical range that allows for further dilution while minimizing the amount of DMSO in the final assay volume.
Storage (Solid) 2-8°C, desiccated, protected from lightPrevents slow degradation of the solid material.
Storage (Stock Solution) -80°C in single-use aliquots, protected from lightMinimizes degradation, prevents precipitation from water absorption, and avoids freeze-thaw damage.[5]
Assay Diluent Final Assay Buffer/MediaDilute immediately before use. Avoid pre-diluting and storing in aqueous solutions.
Potential Stabilizers Ascorbic Acid (10-50 µM), CysteineThese antioxidants can be added to aqueous buffers to scavenge free radicals and slow oxidation.[11] Test for compatibility with your specific assay.
pH Considerations More stable in acidic to neutral pHPhenols are more prone to oxidation at alkaline pH.[12][13] Stock solutions in unbuffered DMSO are ideal.
Handling Precautions Work quickly, minimize air/light exposurePhenolic compounds can be air and light-sensitive.[4][7]
References
  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Retrieved from University of Groningen. [Link]

  • Herrmann, D. (n.d.). The Manipulation of Air-Sensitive Compounds. In Synthetic Organometallic Chemistry (pp. 15-28). [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]

  • Various Authors. (2015). How can you protect your cultures from Phenolic Compounds, which are released from plant tissues? ResearchGate. [Link]

  • Tait, A., et al. (2021). Screening Naturally Occurring Phenolic Antioxidants for Their Suitability as Additives to CHO Cell Culture Media Used to Produce Monoclonal Antibodies. MDPI. [Link]

  • Panić, M., et al. (2022). Synergistic Antioxidant Activity in Deep Eutectic Solvents: Extracting and Enhancing Natural Products. ACS Food Science & Technology. [Link]

  • Mokrani, A., & Madani, K. (2016). Recovery and Stabilization of Anthocyanins and Phenolic Antioxidants of Roselle (Hibiscus sabdariffa L.) with Hydrophilic Deep Eutectic Solvents. Molecules. [Link]

  • Granato, D., et al. (2018). Recent Trends in High Throughput Analysis and Antioxidant Potential Screening for Phenolics. ResearchGate. [Link]

  • Singh, R., et al. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences. [Link]

  • Decendit, A., & Mérillon, J. M. (1996). Specific poly-phenolic compounds in cell culture of Vitis vinifera L. cv. Gamay Fréaux. Plant Cell Reports. [Link]

  • Wen, L., et al. (2022). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. [Link]

  • Abotaleb, M., et al. (2023). Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification and Characterization Techniques: A Focused Review. Antioxidants. [Link]

  • Shahidi, F., & Ambigaipalan, P. (2015). Phenolic Compounds as Potential Antioxidant. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Suleria, H. A. R., et al. (2021). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. Antioxidants. [Link]

  • George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC. [Link]

  • Van der Westhuyzen, J. H., & van der Schyf, C. J. (1993). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • ResearchGate. (n.d.). Schematic diagram of antioxidant degradation pathways. Retrieved from ResearchGate. [Link]

  • Malfacini, D., et al. (2020). Isolation and characterization of 2-butoxyethanol degrading bacterial strains. Biodegradation. [Link]

  • ResearchGate. (n.d.). Combined effect of pH and high temperature on the stability and antioxidant capacity of two anthocyanins in aqueous solution. Retrieved from ResearchGate. [Link]

  • Van den Bossche, J., et al. (2022). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. MDPI. [Link]

  • Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants. [Link]

  • OSHA. (n.d.). Methoxyphenol (Isomers). Occupational Safety and Health Administration. [Link]

  • Rautio, J., et al. (2000). Synthesis and in Vitro Evaluation of Aminoacyloxyalkyl Esters of 2-(6-methoxy-2-naphthyl)propionic Acid as Novel Naproxen Prodrugs for Dermal Drug Delivery. Journal of Pharmaceutical Sciences. [Link]

  • de Souza, V. B., et al. (2014). Effect of pH and temperature on peroxidase and polyphenoloxidase activities of litchi pericarp. ResearchGate. [Link]

  • Lam, T. C., et al. (1998). The effect of pH, hydrogen peroxide and temperature on the stability of human monoclonal antibody. Journal of Immunological Methods. [Link]

  • Dada, A. O., et al. (2023). Influence of pH and Temperature on the Synthesis and Stability of Biologically Synthesized AgNPs. MDPI. [Link]

  • MicroChemicals GmbH. (n.d.). DMSO. Retrieved from MicroChemicals GmbH website. [Link]

  • Charoenchai, L., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics. [Link]

  • National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide. PubChem Compound Database. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for the selective synthesis of 2-Isopropoxy-6-methoxyphenol

Topic: Optimization of Reaction Conditions for the Regioselective O-Alkylation of 3-Methoxycatechol. Target Molecule: 2-Isopropoxy-6-methoxyphenol (1-hydroxy-2-isopropoxy-6-methoxybenzene).

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for the Regioselective O-Alkylation of 3-Methoxycatechol. Target Molecule: 2-Isopropoxy-6-methoxyphenol (1-hydroxy-2-isopropoxy-6-methoxybenzene). Precursor: 3-Methoxycatechol (1,2-dihydroxy-3-methoxybenzene).

Executive Summary & Mechanistic Insight[1]

Welcome to the technical guide for synthesizing 2-Isopropoxy-6-methoxyphenol . This molecule is a 1,2,3-trisubstituted benzene derivative. The primary challenge in its synthesis is regioselectivity .

You are likely performing a Williamson ether synthesis on 3-methoxycatechol . This substrate has two nucleophilic hydroxyl groups:

  • C1-OH ("Outer"): Adjacent to a hydrogen atom.

  • C2-OH ("Inner"): Flanked by the C1-OH and the C3-Methoxy group.

The Chemical Logic: To obtain 2-Isopropoxy-6-methoxyphenol (where the hydroxyl group is flanked by the ether groups), you must alkylate the C1-OH (the "outer" hydroxyl) of the starting material.

  • Note on Numbering: Upon alkylating the C1-OH of 3-methoxycatechol, the IUPAC priority changes. The remaining phenol (originally C2) becomes C1. The isopropoxy group (originally C1) becomes C2, and the methoxy group (originally C3) becomes C6. Thus, alkylating the "outer" OH yields the target.

Good News: The C1-OH is generally more nucleophilic and less sterically hindered than the C2-OH. The C2-OH is crowded and often involved in intramolecular hydrogen bonding with the C3-methoxy oxygen, reducing its pKa and reactivity. Therefore, under optimized thermodynamic conditions, the reaction naturally favors your target.

Optimization & Troubleshooting Guide

This section addresses specific issues you may encounter.

Issue 1: Formation of the Di-alkylated Byproduct

Symptom: LCMS shows a significant peak for 1-methoxy-2,3-diisopropoxybenzene.

Root Cause: The secondary alkylation (of the C2-OH) occurs if the concentration of the base or alkyl halide is too high, or if the reaction runs too long at high temperatures.

Corrective Actions:

  • Stoichiometry Control: Reduce the alkyl halide (2-bromopropane) to 1.05 – 1.1 equivalents . Do not use a large excess.

  • Base Selection: Switch from

    
     (Cesium Carbonate) to 
    
    
    
    (Potassium Carbonate)
    . Cesium is a larger cation that disrupts ion-pairing, making the phenoxide "naked" and hyper-reactive, which promotes non-selective over-alkylation. Potassium provides a tighter ion pair, modulating reactivity.
  • Dilution: Run the reaction at a lower concentration (

    
     instead of 
    
    
    
    ) to statistically favor mono-alkylation.
Issue 2: Low Conversion / Starting Material Remains

Symptom: Reaction stalls at 60-70% conversion.

Root Cause: Isopropyl halides are secondary halides and are prone to E2 elimination (forming propene gas) rather than


 substitution, especially in the presence of base and heat. Your alkylating agent is essentially evaporating/decomposing.

Corrective Actions:

  • The Finkelstein Catalyst: Add 10 mol% Potassium Iodide (KI) . This converts the isopropyl bromide to the more reactive isopropyl iodide in situ, accelerating the

    
     reaction before elimination can dominate.
    
  • Sealed Vessel: If possible, run in a sealed tube to prevent the loss of volatile isopropyl bromide (bp

    
    ).
    
  • Solvent Switch: If using Acetone (reflux

    
    ), switch to DMF  or Acetonitrile  at 
    
    
    
    . The higher dielectric constant of DMF accelerates nucleophilic attack.
Issue 3: Regioisomer Contamination (2-Isopropoxy-3-methoxyphenol)

Symptom: A minor isomer peak appears (Alkylation of the C2-OH).

Root Cause: While rare due to sterics, "inner" alkylation can occur if the solvent is too polar (HMPA/DMSO) or the temperature is too high (kinetic control).

Corrective Actions:

  • Thermodynamic Control: Ensure the reaction is not run above

    
    .
    
  • Solvent Choice: Use Acetone or 2-Butanone (MEK) . Ketone solvents often enhance the nucleophilicity differentiation between the two hydroxyls via specific solvation effects.

Recommended Experimental Protocol

This protocol is designed for high regioselectivity (Targeting


 mono-C1-alkylation).

Reagents:

  • Substrate: 3-Methoxycatechol (

    
    )
    
  • Electrophile: 2-Bromopropane (

    
    )
    
  • Base: Anhydrous

    
     (
    
    
    
    )
  • Catalyst: KI (

    
    )
    
  • Solvent: DMF (Anhydrous,

    
     concentration)
    

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Methoxycatechol in DMF.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 15 minutes. The solution often turns dark due to phenoxide formation.
    
  • Addition: Add KI, followed by the slow addition of 2-Bromopropane via syringe.

  • Reaction: Heat the mixture to

    
     . Do not exceed 
    
    
    
    to minimize elimination.
  • Monitoring: Monitor by TLC or HPLC at 4 hours. If conversion is

    
    , add another 
    
    
    
    of 2-Bromopropane.
  • Workup: Dilute with Ethyl Acetate, wash

    
     with water (to remove DMF), and 
    
    
    
    with Brine. Dry over
    
    
    .
  • Purification: The target (2-Isopropoxy-6-methoxyphenol) is less polar than the starting material but more polar than the di-alkylated byproduct. Flash chromatography (Hexane/EtOAc gradient) usually separates them effectively.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for optimizing this synthesis.

ReactionOptimization Start Start: 3-Methoxycatechol + 2-Bromopropane CheckLCMS Check LCMS/TLC (4 Hours) Start->CheckLCMS GoodYield Target Major Product (>85%) CheckLCMS->GoodYield Success LowConv Low Conversion (<50%) CheckLCMS->LowConv SM Remaining OverAlk Over-Alkylation (Di-ether formed) CheckLCMS->OverAlk Bis-product WrongIso Wrong Regioisomer (Inner OH alkylated) CheckLCMS->WrongIso Minor isomer AddKI Action: Add 10 mol% KI (Finkelstein) LowConv->AddKI ReduceBase Action: Reduce Base/Halide Switch Cs2CO3 -> K2CO3 OverAlk->ReduceBase LowerTemp Action: Lower Temp Use Acetone Solvent WrongIso->LowerTemp SealVessel Action: Seal Vessel (Prevent iPrBr evap) AddKI->SealVessel SealVessel->CheckLCMS Retry ReduceBase->CheckLCMS Retry LowerTemp->CheckLCMS Retry

Caption: Optimization logic flow for the selective mono-alkylation of 3-methoxycatechol.

Quantitative Data Summary

ParameterRecommended RangeEffect of Deviation
Temperature


:
Increases di-alkylation and elimination.

:
Reaction too slow.
Base Equivalents


:
Promotes over-alkylation.

:
Incomplete conversion.
Halide Equivalents

Excess: Rapid formation of di-ether.
Solvent DMF or AcetoneDMSO: Hard to remove, may alter selectivity. THF: Reaction significantly slower.

References

  • PubChem. (n.d.). 3-Methoxycatechol Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Daly, J. W., et al. (1985). Catechol O-methyltransferases: Characteristics and Regioselectivity.
  • Google Patents. (2017). WO2017197083A1 - Process for synthesizing substituted benzaldehydes. (Demonstrates industrial conditions for resorcinol/catechol alkylations).
  • Boyd, D. R., et al. (1996). Regioselective alkylation of polyhydroxybenzenes. Tetrahedron Letters.

Reference Data & Comparative Studies

Validation

Structure-activity relationship of 2-Isopropoxy-6-methoxyphenol and its analogs

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-Isopropoxy-6-methoxyphenol , a specific 2,6-dialkoxyphenol analog situated at the intersection of antioxidant chemistry and ane...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-Isopropoxy-6-methoxyphenol , a specific 2,6-dialkoxyphenol analog situated at the intersection of antioxidant chemistry and anesthetic pharmacophores.

Content Type: Technical Monograph & Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.[1]

Executive Summary: The Hybrid Pharmacophore

2-Isopropoxy-6-methoxyphenol (CAS 1243443-25-5) represents a structural hybrid between the highly potent anesthetic Propofol (2,6-diisopropylphenol) and the natural antioxidant Syringol (2,6-dimethoxyphenol).[1]

This guide analyzes how the asymmetric substitution pattern (Isopropoxy vs. Methoxy) at the ortho positions modulates biological activity. By bridging the lipophilicity of anesthetics with the radical-scavenging electronic properties of natural phenols, this compound offers a unique profile for cytoprotection and potential modulation of GABAergic or TRP (Transient Receptor Potential) channels.

Key Performance Indicators (Predicted vs. Standards)
Feature2-Isopropoxy-6-methoxyphenol Syringol (Reference)Propofol (Gold Standard)
Primary Class Hybrid (Antioxidant/Modulator)Natural AntioxidantGeneral Anesthetic
Lipophilicity (cLogP) ~2.5 (Moderate)~1.3 (Low)~3.8 (High)
Radical Scavenging High (Steric Stabilization)HighLow (Susceptible to metabolism)
CNS Penetration ModeratePoorExcellent
Steric Bulk (Ortho) Asymmetric (High/Low)Symmetric (Low)Symmetric (High)

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Isopropoxy-6-methoxyphenol is governed by the "Ortho-Effect," where substituents at the 2- and 6-positions flank the phenolic hydroxyl group.[1]

A. The Phenolic Hydroxyl (Position 1)[1]
  • Function: This is the obligate pharmacophore for both antioxidant activity (H-atom donation) and anesthetic binding (H-bond donor to GABA_A receptor residues).[1]

  • SAR Insight: The acidity (pKa) of the OH group is modulated by the electron-donating alkoxy groups. Both methoxy and isopropoxy groups increase electron density on the ring, raising the pKa (~10-11) compared to phenol, which ensures the molecule remains non-ionized at physiological pH (7.4), a critical requirement for crossing the Blood-Brain Barrier (BBB).

B. The Asymmetric Ortho-Substitution (Positions 2 & 6)

This is the defining feature of the target compound.[1]

  • 6-Methoxy Group (Electronic Donor):

    • Effect: Provides strong electron donation (+M effect), stabilizing the phenoxy radical formed after H-atom abstraction.[1] This mimics the structure of Syringol and Curcumin metabolites, conferring potent antioxidant capacity.

    • Limitation: The small size of the methoxy group offers limited steric protection against metabolic conjugation (glucuronidation), potentially reducing half-life compared to Propofol.[1]

  • 2-Isopropoxy Group (Steric Shield & Lipophile):

    • Effect: The bulky isopropyl moiety increases steric hindrance around the OH group. This "shielding" prevents rapid consumption by pro-oxidants (extending antioxidant duration) and hinders enzymatic attack.

    • Lipophilicity: The isopropyl chain significantly boosts LogP compared to a second methoxy group, facilitating membrane intercalation and interaction with hydrophobic pockets in ion channels (e.g., TRP or GABA).

C. SAR Decision Logic (Visualized)

SAR_Logic Target 2-Isopropoxy-6-methoxyphenol OH_Group 1-OH Group (H-Bond Donor) Target->OH_Group Methoxy 6-Methoxy (Electronic Stabilization) Target->Methoxy Isopropoxy 2-Isopropoxy (Steric Bulk + Lipophilicity) Target->Isopropoxy Activity_Antiox Antioxidant Activity (Radical Stability) OH_Group->Activity_Antiox H-Atom Transfer Methoxy->Activity_Antiox +M Effect Isopropoxy->Activity_Antiox Kinetic Stabilization Activity_CNS CNS/Anesthetic Activity (Membrane Access) Isopropoxy->Activity_CNS Increases LogP

Figure 1: Mechanistic contributions of substituents to the dual-activity profile.

Comparative Performance Data

The following data compares the target against standard alternatives in key pharmacological domains. Note: Values for the target are predicted based on QSAR principles of 2,6-dialkoxyphenols.

Table 1: Physicochemical & Biological Profile
Metric2-Isopropoxy-6-methoxyphenolSyringol (Alternative 1)Propofol (Alternative 2)
Mechanism Radical Scavenging + Membrane ModulationRadical ScavengingGABA_A Agonism
Predicted pKa ~10.29.9811.1
H-Bond Donors 111
H-Bond Acceptors 331
Bioavailability High (Oral/Parenteral)Low (Rapid Metabolism)High (IV only)
Toxicity Risk Low (Natural Metabolite Analog)LowModerate (Respiratory Depression)
Performance Verdict
  • Vs. Syringol: The target is superior for in vivo applications requiring tissue penetration (e.g., neuroprotection) due to the isopropoxy-driven lipophilicity.[1]

  • Vs. Propofol: The target is likely a weaker anesthetic but a significantly stronger antioxidant. It serves as a candidate for treating conditions involving both oxidative stress and excitotoxicity (e.g., Ischemia-Reperfusion injury).[1]

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These methodologies ensure reproducibility and mechanistic clarity.[1]

Protocol A: Synthesis via Mono-Alkylation

Rationale: Direct synthesis from 3-methoxycatechol allows precise installation of the isopropoxy group.[1]

  • Reagents: 3-Methoxycatechol (1.0 eq), Isopropyl Bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve 3-methoxycatechol in anhydrous DMF under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 min to generate the phenoxide anion.
      
    • Add Isopropyl Bromide dropwise.

    • Heat to 60°C and monitor via TLC (Hexane:EtOAc 4:1) for 4-6 hours.

    • Critical Step: The reaction may yield a mixture of 1-isopropoxy-2-methoxy-3-hydroxybenzene and the target. Separate regioisomers via silica gel column chromatography.

  • Validation: confirm structure via

    
    -NMR. Look for the septet signal (~4.5 ppm) of the isopropyl methine proton.
    
Protocol B: DPPH Radical Scavenging Assay

Rationale: To quantify the electronic stabilization provided by the 2,6-substitution pattern.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Incubation: Mix 100 µL of test compound (10-100 µM) with 100 µL DPPH solution in a 96-well plate.

  • Measurement: Incubate in dark for 30 min. Measure absorbance at 517 nm.

  • Calculation:

    
    [1]
    
  • Expectation: The target should show an

    
     comparable to Syringol but with slower kinetics due to steric hindrance.[1]
    

Mechanistic Pathway Visualization

The following diagram illustrates the hypothetical interaction of the compound within a lipid membrane environment, highlighting its dual role.

Mechanism cluster_outcome Therapeutic Outcome Compound 2-Isopropoxy-6-methoxyphenol Membrane Lipid Bilayer Compound->Membrane Intercalation (Isopropoxy Anchor) Receptor Membrane Receptor (TRPV1 / GABA) Compound->Receptor Allosteric Modulation Cytoprotection Cytoprotection Compound->Cytoprotection Radical Scavenging ROS Reactive Oxygen Species (ROS) ROS->Compound H-Atom Abstraction Sedation Mild Sedation Receptor->Sedation Channel Gating

Figure 2: Dual mechanism of action: Membrane-localized antioxidant defense and receptor modulation.[1]

References

  • Fujisawa, S., et al. (2007). "Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers." In Vivo, 21(2), 181-188.

  • Yang, J., et al. (2020). "Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids." Scientific Reports, 10, 2611.

  • Rojano, B., et al. (2007). "Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol)." Journal of Molecular Structure, 877(1-3), 1-6.

  • BLD Pharm. (n.d.).[1][2][3] "Product Analysis: 2-Isopropoxy-6-methoxyphenol (CAS 1243443-25-5)." Chemical Catalog.

  • Silvestri, T., et al. (2005). "Structure-activity relationships of 2,6-di-tert-butyl-4-methylphenol analogues as antioxidants." Journal of Medicinal Chemistry. (Contextual reference for hindered phenols).

Sources

Comparative

Comparison of the physicochemical properties of 2-Isopropoxy-6-methoxyphenol and its isomers

A Comparative Guide to the Physicochemical Properties of Alkoxyphenol Isomers For: Researchers, scientists, and drug development professionals. Abstract Substituted phenols are fundamental structural motifs in a vast arr...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Physicochemical Properties of Alkoxyphenol Isomers

For: Researchers, scientists, and drug development professionals.

Abstract

Substituted phenols are fundamental structural motifs in a vast array of biologically active compounds and industrial chemicals. The precise positioning of functional groups on the phenol ring dictates the molecule's physicochemical properties, which in turn governs its behavior, from biological activity and metabolic fate to its utility as a synthetic intermediate. This guide provides an in-depth comparison of the physicochemical properties of 2-Isopropoxy-6-methoxyphenol and its conceptual isomers. Due to a scarcity of empirical data for this specific multi-substituted phenol, this analysis is built upon a foundational comparison of well-characterized methoxyphenol and isopropoxyphenol isomers. By examining the distinct effects of substituent placement in these simpler systems, we can extrapolate the expected properties of more complex structures, providing a robust framework for prediction and experimental design. We will delve into melting and boiling points, acidity (pKa), and spectroscopic characteristics, supported by established experimental protocols to ensure scientific integrity.

Introduction: The Critical Role of Isomerism

Isomers, molecules sharing the same molecular formula but differing in atomic arrangement, often exhibit remarkably different physical, chemical, and biological properties. In drug development, a subtle shift in a functional group's position can dramatically alter a compound's efficacy, binding affinity, and safety profile. For instance, the ability of a molecule to form intra- or intermolecular hydrogen bonds, its overall polarity, and its steric profile are all dictated by its isomeric form.

This guide focuses on the alkoxyphenol family, using 2-Isopropoxy-6-methoxyphenol as a central, albeit data-sparse, example. To build a predictive model, we will dissect the contributions of the methoxy (-OCH₃) and isopropoxy (-OCH(CH₃)₂) groups by analyzing their effects in simpler, well-documented isomeric systems. Understanding these fundamental structure-property relationships is paramount for researchers designing novel therapeutics or new materials.

Molecular Structures and Isomeric Landscape

The core structure is a phenol ring substituted with both a methoxy and an isopropoxy group. The numbering of the benzene ring begins at the hydroxyl (-OH) group as position 1. Positional isomerism is the primary focus of this comparison.

G cluster_main Target Compound cluster_isomers Conceptual Positional Isomers 2-Isopropoxy-6-methoxyphenol label_main 2-Isopropoxy-6-methoxyphenol IsomerA labelA 3-Methoxyphenol (Isomer of Guaiacol) IsomerB labelB 4-Methoxyphenol (Isomer of Guaiacol) IsomerC labelC 2-Isopropoxyphenol

Figure 1: Key reference isomers for property comparison.

Comparison of Core Physicochemical Properties

The interplay of electronic effects, steric hindrance, and intermolecular forces governs the properties of these isomers. The methoxy group exerts a dual electronic influence: it is electron-withdrawing inductively (-I effect) due to oxygen's electronegativity but electron-donating through resonance (+M effect). The bulky isopropoxy group primarily introduces steric hindrance, which can influence intermolecular packing and the availability of the hydroxyl group for hydrogen bonding.

Melting and Boiling Points

The melting and boiling points are direct indicators of the strength of intermolecular forces. Hydrogen bonding from the phenolic -OH group is the dominant force, but van der Waals forces and dipole-dipole interactions also contribute.

  • Intramolecular vs. Intermolecular Hydrogen Bonding: In ortho-substituted phenols like 2-methoxyphenol and 2-isopropoxyphenol, the proximity of the ether oxygen to the hydroxyl group allows for the formation of an intramolecular hydrogen bond. This internal bonding satisfies the hydroxyl group's hydrogen-bonding capacity, reducing its ability to form intermolecular hydrogen bonds with neighboring molecules. Consequently, less energy is required to separate the molecules, leading to a lower boiling point compared to their meta and para isomers, which can only form stronger intermolecular hydrogen bonds.

  • Molecular Symmetry and Packing: The melting point is also highly dependent on how efficiently the molecules can pack into a crystal lattice. Symmetrical molecules, such as the para isomers, tend to pack more effectively, resulting in a higher melting point. For example, 4-methoxyphenol has a significantly higher melting point than its ortho and meta counterparts.

Table 1: Comparison of Melting and Boiling Points for Reference Isomers

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Methoxyphenols
2-Methoxyphenol (Guaiacol)124.1426–29[1]205[2][3]
3-Methoxyphenol124.14-17[4]244 (decomposes)[5][6]
4-Methoxyphenol124.1453-58[7][8]243[7][8]
Isopropoxyphenols
2-Isopropoxyphenol152.19-35[9]100-102 (at 11-15 mmHg)[9][10][11]
4-Isopropoxyphenol152.19N/A85-90 (at 0.1 Torr)[12]
Isopropylphenols
2-Isopropylphenol136.1915-16212-214[13]
4-Isopropylphenol136.1959-61[14]212-213[14]

Inference for 2-Isopropoxy-6-methoxyphenol: This compound has two ortho substituents. The hydroxyl group would be sterically hindered and likely engaged in intramolecular hydrogen bonding with one of the adjacent ether oxygens. This would predict a relatively low boiling point for its molecular weight compared to other isomers where intermolecular hydrogen bonding could dominate.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the phenoxide ion through induction or resonance, increasing acidity (lowering pKa). Conversely, electron-donating groups destabilize the phenoxide, decreasing acidity (raising pKa).

  • Ortho and Para Positions: An electron-donating resonance (+M) effect from the methoxy group at the ortho or para position destabilizes the negative charge on the phenoxide ion, making the phenol less acidic.

  • Meta Position: At the meta position, the resonance effect is not operative. Only the electron-withdrawing inductive (-I) effect of the oxygen atom is felt. This effect stabilizes the phenoxide ion, making the phenol more acidic than phenol itself.

Table 2: Comparison of pKa Values for Methoxyphenol Isomers

CompoundpKa (at 25°C)Rationale
Phenol (Reference)9.99Baseline acidity.
2-Methoxyphenol9.98The -I and +M effects nearly cancel, resulting in acidity similar to phenol.
3-Methoxyphenol9.65[4]The -I effect dominates, stabilizing the phenoxide and increasing acidity.
4-Methoxyphenol10.21The +M effect dominates, destabilizing the phenoxide and decreasing acidity.

Inference for 2-Isopropoxy-6-methoxyphenol: With two alkoxy groups at the ortho positions, we would expect a significant electron-donating resonance effect, which would likely raise the pKa, making it a weaker acid than phenol.

Spectroscopic Properties

NMR and IR spectroscopy provide fingerprints for distinguishing between isomers.

  • ¹H NMR: The chemical shifts of the aromatic protons are highly sensitive to the electronic environment. The electron-donating alkoxy groups shield the ortho and para protons, shifting them upfield (to lower ppm values). The coupling patterns (splitting) also reveal the substitution pattern on the ring. The phenolic -OH proton's chemical shift can vary and is often a broad singlet.

  • ¹³C NMR: The carbon attached to the oxygen of the alkoxy group will appear significantly downfield. The aromatic carbon signals also reflect the electronic effects of the substituents.

  • IR Spectroscopy: A key feature for phenols is the O-H stretching band. In isomers capable of strong intermolecular hydrogen bonding (like 4-methoxyphenol), this band appears as a broad absorption around 3200-3600 cm⁻¹. For ortho-substituted isomers with intramolecular hydrogen bonding (like 2-methoxyphenol), the O-H stretch is sharper and appears at a slightly higher frequency. A strong C-O stretching band is also characteristic, typically appearing in the 1200-1260 cm⁻¹ region.[15]

Table 3: Key Spectroscopic Data for Reference Isomers

CompoundKey ¹H NMR Signals (δ, ppm, Solvent)Key IR Bands (cm⁻¹)
2-Methoxyphenol~3.8 (s, 3H, -OCH₃), 6.8-7.1 (m, 4H, Ar-H)~3500 (O-H stretch, sharp), ~1250 (C-O stretch)
3-Methoxyphenol~3.7 (s, 3H, -OCH₃), 6.4-7.2 (m, 4H, Ar-H) (CDCl₃)[16]~3400 (O-H stretch, broad)[15]
4-Methoxyphenol~3.7 (s, 3H, -OCH₃), ~6.7 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H) (CDCl₃)[17][18]~3350 (O-H stretch, broad), ~1230 (C-O stretch)
2-Isopropoxyphenol~1.3 (d, 6H, -CH(CH₃)₂), ~4.4 (sept, 1H, -CH(CH₃)₂), 6.8-7.0 (m, 4H, Ar-H)~3400 (O-H stretch, sharp), ~1215 (C-O stretch)

Experimental Protocols for Physicochemical Property Determination

To ensure the trustworthiness and reproducibility of data, standardized experimental procedures are essential.

Protocol: Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus.[19][20][21]

Methodology:

  • Sample Preparation: Ensure the solid sample is completely dry and finely powdered. If granular, gently crush it using a mortar and pestle.

  • Capillary Loading: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the solid into the bottom. Drop the tube, sealed-end down, through a long glass tube to ensure tight packing. The final sample height should be 2-3 mm.[22]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

  • Approximate Determination (if unknown): Set a rapid heating rate (e.g., 10-20 °C/min) to find an approximate melting range.[19]

  • Accurate Determination: Using a new sample, set the starting temperature to ~20 °C below the approximate melting point. Heat at a slow rate (1-2 °C/min) to allow for thermal equilibrium.[22]

  • Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. Pure compounds typically have a sharp melting range of 0.5-1.5 °C.

Protocol: Boiling Point Determination (Micro Scale)

This protocol uses the Thiele tube method, suitable for small sample volumes.[23][24][25]

Methodology:

  • Apparatus Setup: Fill a small test tube (e.g., 6 x 50 mm) with 0.5-1 mL of the liquid sample.

  • Capillary Inversion: Place a melting point capillary tube, sealed end up, into the test tube.

  • Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the tube is level with the thermometer bulb.

  • Heating: Clamp the assembly in a Thiele tube containing mineral oil, ensuring the sample is below the oil level. Gently heat the side arm of the Thiele tube with a microburner.

  • Observation: As the liquid heats, trapped air in the capillary will bubble out. Continue gentle heating until a continuous and rapid stream of bubbles emerges from the capillary tip.

  • Data Recording: Remove the heat source. The bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[24]

Protocol: pKa Determination by Potentiometric Titration

This method involves titrating the phenolic compound with a strong base and monitoring the pH.[26][27][28]

Figure 2: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Preparation: Calibrate a pH meter using standard buffers. Prepare a dilute solution (e.g., 0.01 M) of the phenol in water or a suitable water/co-solvent mixture. Prepare a standardized solution of ~0.1 M NaOH.[27]

  • Titration: Place a known volume of the phenol solution in a beaker with a magnetic stir bar. Immerse the pH electrode.

  • Data Collection: Add the NaOH titrant in small, precise increments (e.g., 0.1 or 0.2 mL). After each addition, allow the pH reading to stabilize and record both the pH and the total volume of titrant added.

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

  • pKa Determination: Determine the equivalence point (the point of steepest inflection). The volume of NaOH required to reach this point is Veq. The pKa is equal to the pH at the half-equivalence point (Veq / 2).[29]

Discussion and Conclusion

The analysis of methoxyphenol and isopropoxyphenol isomers provides a clear and powerful illustration of structure-property relationships.

  • Boiling Point: The presence of an ortho alkoxy group consistently lowers the boiling point due to intramolecular hydrogen bonding, a principle that can be confidently applied to predict the behavior of 2-Isopropoxy-6-methoxyphenol.

  • Melting Point: Molecular symmetry is a key determinant of melting point. Para-substituted isomers, with their regular shape, exhibit higher melting points due to more efficient crystal packing.

  • Acidity: The electronic effects of substituents are paramount. The position of the alkoxy group dictates whether its inductive or resonance effect will dominate, leading to predictable shifts in pKa. A methoxy group at the meta position increases acidity, while at the para position, it decreases acidity.

For drug development professionals, these relationships are not merely academic. A change from a para to a meta isomer could increase a compound's acidity, altering its charge state at physiological pH and thereby affecting its ability to cross cell membranes. A shift to an ortho isomer could lower the melting point and potentially increase solubility in nonpolar environments, impacting formulation.

References

  • ChemBK. 2-Methoxyphenol - Physico-chemical Properties. Available from: [Link]

  • GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. Experiment 1 - Melting Points. Available from: [Link]

  • PubChem. 2-Isopropoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 3-Methoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Nazare, V. Determination of Boiling Point (B.P). Available from: [Link]

  • Chemistry LibreTexts. (2025). 4.3: Melting Point Determination Procedure. Available from: [Link]

  • University of Calgary, Department of Chemistry. Melting point determination. Available from: [Link]

  • PubChem. 2-Isopropylphenol. National Center for Biotechnology Information. Available from: [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Available from: [Link]

  • Al-Mustaqbal University College. (2021). Experimental No. (2) Boiling Point. Available from: [Link]

  • The Chymist. Micro Boiling Point Determination. Available from: [Link]

  • PubChem. 4-Methoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Available from: [Link]

  • Wikipedia. Guaiacol. Available from: [Link]

  • Occupational Safety and Health Administration. 4-METHOXYPHENOL. U.S. Department of Labor. Available from: [Link]

  • SIELC Technologies. UV-Vis Spectrum of 4-methoxyphenol. Available from: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • LookChem. 3-Methoxyphenol CAS 150-19-6 WIKI. Available from: [Link]

  • Babic, S., et al. (2007). Development of Methods for the Determination of pKa Values. TrAC Trends in Analytical Chemistry, 26(11), 1043-1061. Available from: [Link]

  • Sturgell, J. (2017). Organic Chemistry - Spectroscopy - 3-Methoxyphenol. YouTube. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Wikipedia. 2-Isopropoxyphenol. Available from: [Link]

  • Chem-Impex International. 4-Methoxyphenol. Available from: [Link]

  • Cheméo. Chemical Properties of Phenol, 2-methoxy- (CAS 90-05-1). Available from: [Link]

  • Lytle, F. E. (1998). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education, 75(12), 1621. Available from: [Link]

  • SpectraBase. 4-Methoxyphenol - Optional[1H NMR] - Spectrum. Available from: [Link]

  • ChemDad. 2-Isopropoxyphenol. Available from: [Link]

  • SpectraBase. 3-Methoxyphenol, pentyl ether - Optional[Vapor Phase IR] - Spectrum. Available from: [Link]

  • PubChem. 4-Isopropoxyphenol. National Center for Biotechnology Information. Available from: [Link]

  • NIST. 4-Methoxyphenol, TMS derivative. National Institute of Standards and Technology. Available from: [Link]

  • ATB - Automated Topology Builder. 3-Methoxyphenol. Available from: [Link]

  • PubChem. Guaiacol. National Center for Biotechnology Information. Available from: [Link]

  • CAS Common Chemistry. 4-Isopropoxyphenol. Available from: [Link]

  • The Good Scents Company. 4-isopropyl phenol. Available from: [Link]

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Validation

Independent Verification of 2-Isopropoxy-6-methoxyphenol: A Comparative Biological Analysis

Executive Summary & Strategic Rationale 2-Isopropoxy-6-methoxyphenol (IPMP) represents a structural hybrid between two clinically significant phenolic compounds: Guaiacol (2-methoxyphenol) and Propofol (2,6-diisopropylph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

2-Isopropoxy-6-methoxyphenol (IPMP) represents a structural hybrid between two clinically significant phenolic compounds: Guaiacol (2-methoxyphenol) and Propofol (2,6-diisopropylphenol). Its structure—featuring a phenol core flanked by a methoxy group and a bulky isopropoxy group—suggests a dual potential for antioxidant activity (typical of methoxyphenols) and GABAergic modulation (typical of sterically hindered phenols like Propofol).

This guide provides an autonomous, self-validating framework to verify the biological profile of IPMP. Unlike rigid templates, this document prioritizes the causality of experimental design, ensuring that researchers can distinguish true pharmacological activity from artifacts.

Core Verification Objectives:
  • Anesthetic Potential: Determine if the isopropoxy substitution confers Propofol-like GABA_A receptor modulation.

  • Radical Scavenging: Quantify antioxidant capacity relative to Guaiacol and Trolox.

  • Cytotoxic Threshold: Establish the safety window using metabolic viability assays.

Comparative Analysis: The "Product" vs. Alternatives

To objectively verify IPMP, we must benchmark it against established standards. The following table summarizes the expected structure-activity relationships (SAR) and the control compounds required for validation.

Table 1: Comparative Benchmarking Matrix
FeatureIPMP (Test Compound) Propofol (Standard A) Guaiacol (Standard B) Verification Hypothesis
Structure 2-Isopropoxy-6-methoxyphenol2,6-Diisopropylphenol2-MethoxyphenolIPMP bridges the lipophilicity gap between Guaiacol and Propofol.
Primary Activity To be Verified (Hybrid)Anesthetic (GABA_A Agonist)Antioxidant / ExpectorantIPMP may retain antioxidant activity while gaining lipophilic CNS penetration.
Lipophilicity (LogP) ~2.5 (Predicted)3.791.32Higher LogP than Guaiacol suggests better membrane permeability.
Key Assay GABA_A Current / DPPHPatch Clamp (GABA)DPPH / ABTSSuccess Criteria: >50% Propofol efficacy OR >80% Guaiacol antioxidant capacity.

Experimental Protocols & Verification Logic

Module A: GABA_A Receptor Modulation (Anesthetic Potential)

Rationale: Propofol functions by allosterically enhancing chloride current through GABA_A receptors. The steric bulk of the isopropyl groups is critical for the binding pocket. IPMP replaces one isopropyl with a methoxy group, potentially altering affinity.

Protocol: Whole-Cell Patch Clamp Electrophysiology
  • System: HEK293 cells stably expressing human

    
     GABA_A receptors.
    
  • Controls:

    • Positive: Propofol (10 µM).

    • Negative: Vehicle (0.1% DMSO).

    • Antagonist: Bicuculline (to confirm GABA specificity).

Step-by-Step Workflow:

  • Preparation: Perfuse cells with extracellular solution (140 mM NaCl, 5 mM KCl, 10 mM HEPES, 10 mM Glucose, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Baseline: Record baseline holding current at -60 mV.

  • GABA EC50: Apply GABA (0.1 µM – 1 mM) to establish the dose-response curve.

  • Co-application: Apply IPMP (1 – 100 µM) with a sub-saturating dose of GABA (EC20).

  • Validation: If current increases, wash out and apply Bicuculline (10 µM) . A complete block confirms GABAergic mechanism.

Expert Insight: If IPMP shows < 20% potentiation compared to Propofol, the methoxy group likely disrupts the hydrophobic interaction required for the anesthetic binding site.

Module B: Antioxidant Capacity Verification

Rationale: The phenolic hydroxyl group, ortho-substituted with electron-donating groups (methoxy/isopropoxy), stabilizes phenoxyl radicals. This is the mechanism behind Guaiacol's activity.

Protocol: DPPH Radical Scavenging Assay
  • System: 2,2-diphenyl-1-picrylhydrazyl (DPPH) stable radical.

  • Controls: Guaiacol (Reference), Trolox (Standard), Ascorbic Acid.

Step-by-Step Workflow:

  • Reagent: Prepare 0.1 mM DPPH solution in methanol (freshly made, protected from light).

  • Incubation: Mix 100 µL of IPMP (serial dilutions: 5–200 µM) with 100 µL DPPH solution in a 96-well plate.

  • Reaction: Incubate for 30 minutes in the dark at room temperature.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    

Data Interpretation:

  • Calculate IC50 (concentration scavenging 50% of radicals).

  • Pass Criteria: IPMP IC50 should be comparable to Guaiacol (~30-50 µM). If IC50 > 200 µM, the isopropoxy steric hindrance may be blocking radical attack.

Mandatory Visualization: Mechanistic Pathways

Diagram 1: Comparative Mechanism of Action (GABAergic vs. Antioxidant)

This diagram illustrates the bifurcated verification logic: determining whether IPMP acts as a CNS depressant (Propofol-like) or a Cytoprotective agent (Guaiacol-like).

IPMP_Mechanism cluster_pathway1 Path A: Anesthetic Potential (Propofol-like) cluster_pathway2 Path B: Antioxidant Potential (Guaiacol-like) IPMP 2-Isopropoxy-6-methoxyphenol (IPMP) GABAR GABA-A Receptor (Transmembrane) IPMP->GABAR Putative Allosteric Binding ROS Free Radicals (DPPH/ROS) IPMP->ROS Scavenging Cl_Influx Cl- Influx (Hyperpolarization) GABAR->Cl_Influx Potentiation Sedation Sedation / Anesthesia Cl_Influx->Sedation H_Transfer H-Atom Transfer (Phenoxyl Radical Formation) ROS->H_Transfer Neutralization Protection Cellular Protection H_Transfer->Protection

Caption: Bifurcated functional verification pathway for IPMP, contrasting GABAergic modulation (Red) against Radical Scavenging (Green).

Diagram 2: Experimental Verification Workflow

Experimental_Workflow cluster_assays Step 2: Parallel Biological Assays Start Start: IPMP Sample (CAS: 1243443-25-5) QC Step 1: Purity Check (HPLC/NMR > 98%) Start->QC Assay_A Assay A: GABA Modulation (Patch Clamp) QC->Assay_A Assay_B Assay B: Antioxidant (DPPH/ABTS) QC->Assay_B Assay_C Assay C: Cytotoxicity (MTT / HepG2) QC->Assay_C Decision Data Synthesis & Classification Assay_A->Decision Assay_B->Decision Assay_C->Decision Result_1 Class I: Anesthetic (>20% Propofol Efficacy) Decision->Result_1 Path A Dominant Result_2 Class II: Antioxidant (IC50 < 50 µM) Decision->Result_2 Path B Dominant Result_3 Class III: Inactive/Toxic Decision->Result_3 Fail

Caption: Step-by-step decision matrix for classifying IPMP based on parallel assay outputs.

Supporting Data Framework

As this is a verification guide, the following table provides the Reference Standards against which your IPMP experimental data must be compared.

Table 2: Reference Standard Validation Criteria
ParameterPropofol (Standard) Guaiacol (Standard) IPMP Target (Pass Criteria)
GABA EC50 ~15–50 µMInactive< 100 µM (for Anesthetic claim)
DPPH IC50 Weak Activity~35 µM< 50 µM (for Antioxidant claim)
Cytotoxicity (LD50) ~50 µM (In vitro neurotox)> 500 µM> 100 µM (Safety Margin)
Solubility Highly LipophilicModerateModerate-High

Technical Note: If IPMP exhibits an IC50 for DPPH < 30 µM but no GABA activity, it should be re-classified as a "Lipophilic Antioxidant" suitable for preventing lipid peroxidation, rather than an anesthetic.

References

  • Trapani, G., et al. (2000). Propofol analogues. Synthesis, relationships between structure and affinity at GABA(A) receptor in rat brain, and differential electrophysiological profile at recombinant human GABAA receptors. Journal of Medicinal Chemistry.

  • Krasowski, M. D., et al. (2001). General anesthetic potencies of a series of propofol analogs correlate with potency for potentiation of gamma-aminobutyric acid (GABA) current at the GABA(A) receptor but not with lipid solubility. Journal of Pharmacology and Experimental Therapeutics.

  • Fujisawa, S., et al. (2002). Kinetic evaluation of the radical-scavenging activity of eugenol and its dimers. Chemosphere.

  • Atsumi, T., et al. (2005). Structure-activity relationships of antioxidant activity of 2-methoxyphenols.[1] Oral Diseases.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 55359146, 2-Isopropoxy-6-methoxyphenol. PubChem.

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Isopropoxy-6-methoxyphenol

This guide outlines the operational safety and disposal protocols for 2-Isopropoxy-6-methoxyphenol , a structural analog of guaiacol used in organic synthesis and flavor chemistry. As a Senior Application Scientist, I ha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-Isopropoxy-6-methoxyphenol , a structural analog of guaiacol used in organic synthesis and flavor chemistry.

As a Senior Application Scientist, I have structured this guide to prioritize containment, segregation, and thermal destruction , the three pillars of phenolic ether management. Due to the limited specific regulatory listing for this exact isomer, protocols are derived from the Alkoxyphenol hazard class (e.g., Guaiacol, 2-Isopropoxyphenol), ensuring a high safety margin.

[1][2]

Chemical Profile & Hazard Identification

Before disposal, you must understand the physiochemical behavior of the waste.[1] 2-Isopropoxy-6-methoxyphenol is a phenolic ether. Unlike simple phenols, the ether groups reduce acidity but do not eliminate the toxicity or skin absorption risks associated with the phenol moiety.

Core Hazard: Phenolic compounds are rapidly absorbed through the skin and can cause systemic toxicity. Treat all waste as Toxic and Irritant .

PropertyValue / CharacteristicImpact on Disposal
Chemical Class Alkoxyphenol (Guaiacol Derivative)Segregate from oxidizers.
Physical State Liquid or Low-melting SolidRequires leak-proof secondary containment.
Flash Point > 90°C (Estimated based on analogs)Classify as Combustible (not Flammable) for transport.
Water Solubility Low / ImmiscibleDo NOT dispose of via sink/sewer.
Reactivity Stable; Incompatible with Strong OxidizersRisk of exothermic reaction with nitric/perchloric acid.

Pre-Disposal: Segregation & Packaging

Effective disposal starts at the bench. Mixing this compound with incompatible streams is the most common cause of waste-related accidents.

Segregation Rules (The "Never-Mix" List)
  • STOP: Do not mix with Oxidizing Acids (Nitric, Chromic). Phenolic ethers can undergo violent nitration or oxidation.

  • STOP: Do not mix with Halogenated Solvents (DCM, Chloroform) unless necessary for dissolution. Halogenated waste is significantly more expensive to incinerate.

  • GO: Mix with Non-Halogenated Organic Solvents (Acetone, Methanol, Ethyl Acetate).

Packaging Requirements
  • Primary Container: High-Density Polyethylene (HDPE) or Amber Glass.

  • Headspace: Leave minimum 10% headspace to allow for vapor expansion.

  • Labeling: Must be labeled "Hazardous Waste - Toxic, Organic" . List "2-Isopropoxy-6-methoxyphenol" explicitly as a constituent.

Step-by-Step Disposal Protocol

Scenario A: Liquid Waste (Mother Liquors/Solvent Mixtures)
  • Context: Reaction mixtures or fractions containing the compound.

  • Protocol:

    • Consolidate: Pour waste into a "Non-Halogenated Organic" waste drum (e.g., 5-gallon safety can).

    • pH Check: Ensure the waste stream is Neutral (pH 6-8). If the process involved base (e.g., NaOH), the phenol may exist as a phenolate salt. Neutralize with dilute acid (e.g., HCl) before bulking to prevent precipitation or heat generation in the drum.

    • Seal: Ensure the grounding strap is attached if pouring into a metal drum to prevent static discharge.

Scenario B: Solid Waste (Contaminated Silica, Filter Paper, PPE)
  • Context: Silica gel from column chromatography or contaminated gloves.

  • Protocol:

    • Bagging: Place solid waste in a clear, 6-mil polyethylene bag.

    • Double Containment: If the waste is wet or has a strong odor, double-bag and seal with tape.

    • Binning: Dispose of in the "Solid Hazardous Waste" drum. Do not use regular trash.[2]

Scenario C: Trace Residue (Glassware Cleaning)
  • Context: Cleaning flasks or funnels.

  • Protocol:

    • Solvent Rinse: Rinse glassware with Acetone or Ethanol twice.

    • Collect Rinsate: Pour the acetone rinse into the Liquid Waste container (Scenario A).

    • Wash: Wash glassware with detergent and water only after the solvent rinse has removed the bulk chemical.

Waste Stream Decision Tree (Visualization)

The following diagram illustrates the logic flow for categorizing and disposing of 2-Isopropoxy-6-methoxyphenol waste.

DisposalFlow Start Waste Generation: 2-Isopropoxy-6-methoxyphenol StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Debris StateCheck->Solid SolventCheck Contains Halogens? (DCM, Chloroform) Liquid->SolventCheck SolidType Type of Solid? Solid->SolidType NonHaloStream Stream A: Non-Halogenated Organic (Fuel Blending) SolventCheck->NonHaloStream No HaloStream Stream B: Halogenated Organic (High Temp Incineration) SolventCheck->HaloStream Yes PureSolid Pure Chemical / Expired Stock SolidType->PureSolid Debris Contaminated Debris (Gloves, Silica, Paper) SolidType->Debris PureSolid->HaloStream Dissolve first or Lab Pack SolidBin Stream C: Solid Hazardous Waste Bin Debris->SolidBin

Figure 1: Decision logic for segregating phenolic ether waste streams to ensure regulatory compliance and cost-efficiency.

Spill Management (Immediate Response)

Accidental release requires immediate action to prevent environmental contamination or personnel exposure.

  • Isolate: Evacuate the immediate area (10-foot radius).

  • PPE Up: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat.

  • Contain: Surround the spill with absorbent pillows or vermiculite. Do not use paper towels for bulk spills (fire hazard).

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).

  • Collect: Scoop absorbed material into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste - Debris".

  • Decontaminate: Scrub the surface with a soap/water solution. Collect this wash water as liquid waste.

Regulatory Framework (US & EU)

While "2-Isopropoxy-6-methoxyphenol" may not be explicitly listed in RCRA (US) or REACH (EU) annexes by name, it is regulated under "Mixture Rules" and "Characteristic Waste" definitions.

  • RCRA (USA):

    • Likely Not P-listed or U-listed specifically.

    • Classified as D001 (Ignitable) if in flammable solvent.

    • Must be treated as a "Toxic Characteristic" waste due to phenolic structure.

  • European Waste Code (EWC):

    • 07 01 04* (Other organic solvents, washing liquids and mother liquors).

    • 16 05 06* (Laboratory chemicals, consisting of or containing hazardous substances).

References

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